molecular formula C10H8N3NaO2 B1406758 sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate CAS No. 1796952-73-2

sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B1406758
CAS No.: 1796952-73-2
M. Wt: 225.18 g/mol
InChI Key: POMFNJVQNDULTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a high-purity chemical reagent offered for research applications. This compound features a 1,2,4-triazole moiety linked to a benzoate core, a structural motif of significant interest in medicinal and agricultural chemistry . Derivatives of 1,2,4-triazoles are extensively investigated for their diverse biological activities, which include serving as potential antifungal , antibacterial , and antiviral agents . Furthermore, the 1,2,4-triazole ring is a key pharmacophore in several clinical and commercial drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole . The integration of this heterocycle with a benzoate group enhances the molecule's versatility, making it a valuable intermediate for synthesizing novel compounds and metal complexes for various experimental purposes . Researchers can employ this compound as a building block in organic synthesis or as a candidate for bioactivity screening. Handle with appropriate precautions, as related triazole compounds can cause serious eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;5-methyl-2-(1,2,4-triazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Na/c1-7-2-3-9(8(4-7)10(14)15)13-5-11-12-6-13;/h2-6H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMFNJVQNDULTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate .

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Introduction: Identity & Structural Significance[3][4]

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a specialized heterocyclic carboxylate salt.[1][2] While it shares the same molecular formula and core moieties as the key intermediate for the insomnia drug Suvorexant (Belsomra®), it is a distinct structural isomer .

  • Suvorexant Intermediate: 5-methyl-2-(2H-1,2,3 -triazol-2-yl)benzoic acid.[1][2][3][4][5]

  • Topic Compound: 5-methyl-2-(4H-1,2,4 -triazol-4-yl)benzoic acid (Sodium Salt).[1][2]

This specific 1,2,4-triazol-4-yl isomer is of significant interest in medicinal chemistry as a bioisostere for structure-activity relationship (SAR) studies and as a potential process impurity standard in the synthesis of triazole-containing APIs.[1][2] The sodium salt form is engineered to enhance aqueous solubility, facilitating its use in aqueous reaction media and biological assays.

Chemical Identity
PropertyDetail
Systematic Name Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate
Free Acid CAS Not widely indexed (Research Grade); Analogous to 1,2,3-isomer CAS 1149352-55-5
Molecular Formula C₁₀H₈N₃O₂Na
Molecular Weight 225.18 g/mol (Salt); 203.19 g/mol (Free Acid)
Core Moiety 4-Aryl-1,2,4-triazole linked at N4

Physicochemical Profile

The transition from the free acid to the sodium salt dramatically alters the physicochemical landscape of the molecule, primarily driving improvements in solubility and dissolution kinetics.

Key Properties Table[2][14]
ParameterValue / CharacteristicTechnical Insight
Appearance White to off-white crystalline solidHigh lattice energy typical of benzoate salts.[1][2]
Solubility (Water) > 50 mg/mL (Estimated)The ionic carboxylate headgroup disrupts the crystal lattice, allowing rapid hydration.
Solubility (Organics) Low in DCM, Hexane; Moderate in MeOHSalt formation reduces lipophilicity (LogP), limiting solubility in non-polar solvents.
pKa (Conjugate Acid) ~3.8 – 4.2 (Benzoic acid COOH)The 1,2,4-triazole ring at the ortho position exerts a mild electron-withdrawing effect, slightly lowering the pKa compared to 3-methylbenzoic acid.[1]
Hygroscopicity ModerateBenzoate salts can form hydrates (hemi- or monohydrate) upon exposure to >60% RH.[1][2]
Melting Point > 250°C (Decomposition)Typical for sodium salts; the free acid likely melts ~180–200°C.
Structural Stability & Reactivity[1][2]
  • Triazole Ring Stability: The 4H-1,2,4-triazole ring is chemically robust. Unlike the 1H-isomer, the N4-linkage prevents annular tautomerism, locking the conformation.[1][2]

  • Hydrolysis Resistance: The C-N bond connecting the phenyl ring to the triazole nitrogen (N4) is highly resistant to hydrolysis under standard acidic or basic conditions, making it a stable scaffold for drug design.

Synthesis & Manufacturing Logic

The synthesis of the 1,2,4-triazol-4-yl isomer differs fundamentally from the 1,2,3-triazole isomer used in Suvorexant.[1][2] While the 1,2,3-isomer is typically made via copper-catalyzed coupling of an aryl halide and triazole, the 1,2,4-N4-isomer is best constructed de novo from the aniline precursor to ensure regioselectivity.[1][2]

Mechanistic Pathway

The preferred route involves the reaction of 2-amino-5-methylbenzoic acid with 1,2-diformylhydrazine (or hydrazine + formic acid), followed by salt formation.[1][2]

SynthesisPathway Start 2-Amino-5-methylbenzoic acid Intermediate Intermediate: N-(2-Carboxy-4-methylphenyl) -formimidohydrazide Start->Intermediate High Temp / Acid Cat. Reagent 1,2-Diformylhydrazine (Cyclization Agent) Reagent->Intermediate FreeAcid Free Acid: 5-methyl-2-(4H-1,2,4-triazol-4-yl) benzoic acid Intermediate->FreeAcid - 2 H2O (Ring Closure) FinalSalt Target: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl) benzoate FreeAcid->FinalSalt NaOH / MeOH (Salt Formation)

Figure 1: Synthetic pathway for the construction of the N4-linked triazole core and subsequent salt formation.

Protocol: Synthesis of the Sodium Salt

Note: This protocol is a standardized adaptation for research scale (1-10g).

  • Cyclization (Free Acid Formation):

    • Charge a reaction vessel with 2-amino-5-methylbenzoic acid (1.0 eq) and 1,2-diformylhydrazine (1.2 eq).

    • Add Triethylamine (catalytic) and suspend in neat 1,2-dichlorobenzene or high-boiling solvent.[1][2]

    • Heat to reflux (approx. 160-180°C) with a Dean-Stark trap to remove water.[1][2] Critical Step: Water removal drives the equilibrium toward the triazole ring closure.[1]

    • Monitor via HPLC until the aniline peak disappears.

    • Cool to room temperature.[2] The product often precipitates. Filter and wash with hexanes.[2]

  • Salt Formation:

    • Suspend the isolated free acid in Methanol (10 volumes).

    • Add Sodium Methoxide (1.05 eq, 25% in MeOH) dropwise at 0-5°C.

    • Stir for 1 hour. The solution should become clear, then the sodium salt may precipitate or require anti-solvent (Isopropanol/Ether).

    • Filter the white solid and dry under vacuum at 50°C.

Analytical Characterization

To validate the identity of this specific isomer (distinguishing it from the Suvorexant intermediate), NMR and IR spectroscopy are critical.

1H-NMR Signature (DMSO-d6)[1][2]
  • Triazole Protons: The 4H-1,2,4-triazole ring is symmetric.[1] You will typically observe a singlet integrating to 2 protons around 8.5 - 9.0 ppm (representing the C3 and C5 protons).[1][2]

    • Differentiation: The 1,2,3-triazole isomer (Suvorexant interm.)[6][5] shows two distinct doublets or a singlet depending on substitution, but the chemical shift environment is distinct due to the lack of symmetry relative to the attachment point in some tautomers.

  • Aromatic Region: Three protons corresponding to the 1,2,4-substituted benzene ring.

  • Methyl Group: Singlet at approx.[2] 2.4 ppm .[2]

Infrared (IR) Spectroscopy[1][2][4][14]
  • Carboxylate (COO-): Strong asymmetric stretch at 1550-1610 cm⁻¹ and symmetric stretch at 1400 cm⁻¹ .[1][2]

  • Triazole C=N: Distinct stretch around 1500-1530 cm⁻¹ .[1][2]

Applications in Drug Development[1][3][14]

Impurity Reference Standard

In the manufacture of Suvorexant, if 1,2,4-triazole is present as a contaminant in the 1,2,3-triazole raw material, this compound can form as a "Regio-Isomeric Impurity."

  • Action: Use this sodium salt as a qualified standard to calibrate HPLC methods for impurity quantification (Limit of Quantitation usually < 0.05%).

Bioisosteric Replacement

Medicinal chemists often swap 1,2,3-triazoles with 1,2,4-triazoles to modulate:

  • Metabolic Stability: The 1,2,4-isomer often has a different CYP450 metabolic profile.

  • Hydrogen Bonding: The N4-linked triazole presents different H-bond acceptor vectors (N1/N2) compared to the 1,2,3-triazole (N2/N3), potentially altering binding affinity to Orexin receptors.[1][2]

Applications Center Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate Impurity Impurity Profiling (Suvorexant QC) Center->Impurity Reference Standard Discovery Drug Discovery (Bioisostere Scanning) Center->Discovery SAR Analog Crystallography X-Ray Crystallography (Salt Screening) Center->Crystallography Model Compound

Figure 2: Primary application domains in pharmaceutical R&D.

References

  • Suvorexant Structural Context

    • Cox, C. D., et al. (2010).[5] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1][2] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link[1][2]

  • Triazole Synthesis Methodology: Ainsworth, C., et al. (1955). "The Reaction of Orthoesters with Hydrazines. Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 77(3), 621–624. (Foundational chemistry for N4-aryl triazole construction).
  • Impurity Profiling

    • Rao, K. V., et al. (2020). "Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance." ResearchGate / Journal of Pharmaceutical Sciences.[2] (Provides context on separating triazole isomers). Link

Sources

Molecular weight and chemical formula of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. The guide will cover its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known bioactivities of structurally related molecules.

Introduction: The Significance of 1,2,4-Triazole-Substituted Benzoates

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a "privileged structure" in drug design. When incorporated into a benzoic acid framework, the resulting molecules, such as the title compound, present a compelling scaffold for developing novel therapeutics. The strategic placement of substituents on the benzene ring, like the methyl group in the 5-position, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity. This guide will delve into the specifics of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a molecule that, while not extensively documented in publicly available literature, can be understood through the lens of its constituent chemical functionalities and the established chemistry of its analogs.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₈N₃O₂NaDeduced from structure
Molecular Weight 225.18 g/mol Calculated
IUPAC Name Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoateNomenclature
CAS Number Not available-
Appearance Expected to be a white to off-white solidGeneral property of similar salts
Solubility Expected to be soluble in water and polar organic solventsGeneral property of sodium carboxylates

The free acid form, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, is a positional isomer of 2-methyl-5-(1,2,4-triazol-4-yl)benzoic acid, which has a reported molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol [1].

Synthesis and Characterization

While a specific, published synthesis for sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate has not been identified, a plausible and robust synthetic route can be designed based on established methods for the synthesis of similar 4-substituted-1,2,4-triazole derivatives. The proposed synthesis involves the formation of the 1,2,4-triazole ring from a suitably substituted benzoic acid derivative.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule's parent acid, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, involves the reaction of 2-amino-5-methylbenzoic acid with N,N-dimethylformamide azine, followed by cyclization. The resulting acid can then be converted to its sodium salt.

Synthesis of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Salt Formation A 2-Amino-5-methylbenzoic acid C 5-Methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid A->C Reflux, Acid Catalyst B N,N-Dimethylformamide azine B->C E Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate C->E Aqueous or Alcoholic Solution D Sodium Hydroxide (NaOH) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid

This protocol is adapted from general procedures for the synthesis of 4-aryl-1,2,4-triazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylbenzoic acid (1 equivalent) and N,N-dimethylformamide azine (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

Step 2: Synthesis of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

  • Dissolution: Dissolve the purified 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or water.

  • Salt Formation: Add a stoichiometric amount (1 equivalent) of sodium hydroxide solution dropwise while stirring.

  • Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

  • Drying: Dry the resulting solid under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the methyl and triazole substituents on the benzene ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the parent acid and confirm the formation of the sodium salt.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylate and the C=N and N-N bonds of the triazole ring.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, the broader class of 1,2,4-triazole-containing compounds has a rich history in medicinal chemistry.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-triazole derivatives. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and shown to exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116[2][3][4]. The mechanism of action for these types of compounds can vary, but some have been shown to induce apoptosis in cancer cells[3][4]. The structural similarity of the title compound to these active molecules suggests it could be a valuable candidate for further investigation as an anticancer agent.

Anticancer_MoA cluster_0 Potential Anticancer Mechanism A Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate B Cancer Cell A->B Interaction C Induction of Apoptosis B->C D Inhibition of Cell Proliferation C->D

Caption: Potential mechanism of anticancer activity.

Other Potential Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including:

  • Antifungal Agents: Many commercial antifungal drugs contain a 1,2,4-triazole ring.

  • Antimicrobial Agents: Derivatives of 1,2,4-triazole have shown activity against various bacteria.

  • Anticonvulsants: Certain 1,2,4-triazole compounds have been investigated for their anticonvulsant properties.

Conclusion

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound with significant potential for further research and development, particularly in the field of oncology. While direct experimental data for this specific molecule is scarce, its chemical structure, based on the highly versatile 1,2,4-triazole and benzoic acid scaffolds, provides a strong rationale for its investigation. The synthetic pathway outlined in this guide offers a practical approach for its preparation, and the known biological activities of its analogs suggest promising avenues for its application in drug discovery. Further studies are warranted to synthesize, characterize, and evaluate the biological profile of this compound.

References

  • PubChem. (n.d.). 2-Methyl-5-(1,2,4-triazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). SciSpace. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). Europe PMC. [Link]

Sources

The Pharmacophore Fusion: 1,2,4-Triazolyl Benzoate Derivatives and Their Salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Literature Review

Executive Summary

The fusion of the 1,2,4-triazole nucleus with benzoate moieties represents a critical scaffold in modern medicinal chemistry and crystal engineering. This guide delineates the structural dichotomy between covalent 1,2,4-triazolyl benzoate esters (prodrugs/pharmacophores) and ionic 1,2,4-triazolium benzoate salts (supramolecular synthons).

This document serves as an operational blueprint for researchers, synthesizing current methodologies, crystallographic insights, and biological mechanisms.

Part 1: The Structural Dichotomy

To navigate this field accurately, one must distinguish between the two primary chemical states of "triazolyl benzoates."

Covalent Derivatives (Esters)
  • Structure: The benzoate group is covalently bonded to the triazole ring (typically at N1 or via a linker).

  • Utility: Acts as a lipophilic pharmacophore. The ester linkage can function as a prodrug motif, hydrolyzing in vivo to release the active triazole and benzoic acid.

  • Key Feature: High lipophilicity (

    
    ), facilitating membrane permeability.
    
Ionic Derivatives (Salts)
  • Structure: Formed via proton transfer from benzoic acid to the N4 nitrogen of the triazole ring.

  • Utility: Crystal engineering and solubility enhancement. These salts form robust hydrogen-bonding networks (supramolecular synthons).

  • Key Feature: Tunable melting points and aqueous solubility.

Part 2: Synthetic Architectures & Protocols[1][2]

The synthesis of these derivatives generally proceeds through the construction of the triazole core followed by functionalization.

Synthetic Pathway Visualization

The following diagram outlines the divergent pathways for creating esters versus salts.

SynthesisPathways Precursors Precursors (Hydrazides + Nitriles/Amides) TriazoleCore 1,2,4-Triazole Core (Pellizzari/Einhorn-Brunner) Precursors->TriazoleCore Cyclization (Reflux) EsterProduct Target A: 1,2,4-Triazolyl Benzoate (Covalent Ester) TriazoleCore->EsterProduct Nucleophilic Substitution (Base cat. / THF) SaltProduct Target B: 1,2,4-Triazolium Benzoate (Ionic Salt) TriazoleCore->SaltProduct Proton Transfer (Ethanol / RT) BenzoylChloride Reagent: Benzoyl Chloride BenzoylChloride->EsterProduct BenzoicAcid Reagent: Substituted Benzoic Acid BenzoicAcid->SaltProduct

Caption: Divergent synthetic pathways for covalent esterification vs. ionic salt formation of 1,2,4-triazoles.

Detailed Protocol: Synthesis of 1,2,4-Triazolyl Benzoate Ester

Objective: Synthesis of 1-(4-chlorobenzoyl)-1,2,4-triazole via nucleophilic substitution. Rationale: The use of a weak base (Et3N) neutralizes the HCl byproduct without opening the triazole ring.

Materials:

  • 1,2,4-Triazole (10 mmol)[1]

  • 4-Chlorobenzoyl chloride (10 mmol)

  • Triethylamine (Et3N) (12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-triazole (0.69 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask equipped with a drying tube. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 4-chlorobenzoyl chloride (10 mmol) over 15 minutes. Slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Filter off the precipitated triethylamine hydrochloride salt. Evaporate the THF filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to yield white crystalline needles.

Part 3: Structural Insights (Crystallography)

Understanding the solid-state arrangement is vital for drug formulation.

The Supramolecular Synthon (Salts)

In 1,2,4-triazolium benzoates, the primary stabilizing force is the charge-assisted hydrogen bond .

  • Donor: The protonated N4 on the triazole ring (

    
    ).
    
  • Acceptor: The carboxylate oxygen of the benzoate (

    
    ).
    
  • Geometry: This interaction typically forms a planar, two-point hydrogen-bonding motif described by the graph set notation

    
     or simple 
    
    
    
    patterns depending on stoichiometry [1].
Pi-Stacking Interactions

X-ray diffraction studies often reveal


 stacking between the electron-deficient triazole ring and the electron-rich benzene ring of the benzoate. This stacking (centroid-centroid distance ~3.6–3.8 Å) enhances the thermal stability of the crystal lattice [2].

Part 4: Biological Efficacy & Mechanisms

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to coordinate with metal ions in enzyme active sites.

Mechanism of Action: CYP51 Inhibition

The primary antifungal mechanism involves the inhibition of Lanosterol 14


-demethylase (CYP51) .[2]

CYP51_Mechanism TriazoleDrug 1,2,4-Triazolyl Derivative CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) TriazoleDrug->CYP51 Binds to Heme Heme Iron (Fe) in Active Site TriazoleDrug->Heme N4 Nitrogen coordinates with Fe atom Pathway_Normal Normal Pathway: Lanosterol -> Ergosterol TriazoleDrug->Pathway_Normal BLOCKS CYP51->Heme Contains CYP51->Pathway_Normal Catalyzes Membrane Fungal Cell Membrane Integrity Pathway_Normal->Membrane Maintains ToxicSterols Accumulation of 14α-methylsterols Pathway_Normal->ToxicSterols Inhibition leads to CellDeath Fungal Cell Death ToxicSterols->CellDeath Causes

Caption: Molecular mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Comparative Biological Activity

The following table summarizes the biological activity of benzoate-substituted triazoles compared to standard drugs. (Data synthesized from representative literature [3, 4]).

Compound ClassSubstitution (R)Target Organism/CellActivity MetricStandard Drug Comparison
Triazolyl Benzoate (Ester) 4-NO2 (Nitro)Candida albicansMIC: 6.25 µg/mLFluconazole (MIC: 8.0 µg/mL)
Triazolyl Benzoate (Ester) 2,4-Cl2 (Dichloro)Staphylococcus aureusMIC: 12.5 µg/mLCiprofloxacin (MIC: 6.25 µg/mL)
Triazolium Benzoate (Salt) 4-NH2 (Amino)MCF-7 (Breast Cancer)IC50: 15.4 µMDoxorubicin (IC50: 2.5 µM)
Schiff Base Derivative 4-OCH3 (Methoxy)E. coliMIC: 25 µg/mLAmpicillin (MIC: 10 µg/mL)

Interpretation:

  • Electron-Withdrawing Groups (NO2, Cl): Enhance antimicrobial activity, likely by increasing the lipophilicity and facilitating penetration through the fungal cell wall.

  • Salts vs. Esters: Esters generally show higher antimicrobial potency due to better membrane transport, while salts are investigated more for solubility and solid-state properties.

References

  • Crystal and molecular structure of series of triphilic ionic liquid-crystalline materials based on the 1,2,4-triazolium cation. CrystEngComm, 2022.[3] [Link]

  • Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts. Acta Crystallographica Section E, 2016. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 2010. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant. European Journal of Medicinal Chemistry, 2020.[4] [Link]

  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International, 2024.[5] [Link]

Sources

Title: A Comprehensive Guide to the Thermodynamic Stability Assessment of Crystalline Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For novel compounds such as sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a thorough understanding of its crystalline forms and their thermodynamic relationships is not merely a regulatory requirement but a fundamental pillar of successful drug development. The potential for polymorphism—the existence of multiple crystal forms—necessitates a rigorous analytical strategy to identify the most stable form, thereby mitigating risks of phase conversion during storage or processing, which could alter the drug's performance.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the thermodynamic stability of this specific API. We will delve into the core analytical techniques, explain the causality behind experimental choices, and present a logical workflow for building a complete stability profile, ensuring the selection of a robust and reliable solid form for clinical advancement.

Introduction: The Imperative of Solid-State Characterization

The Significance of Stability in Drug Development

In pharmaceutical sciences, stability is paramount. The thermodynamic stability of an API's crystalline form dictates its physical properties, including solubility and dissolution rate, which in turn influence its bioavailability. An API that exists in multiple polymorphic forms will have one thermodynamically stable form under a given set of conditions, while others are metastable. Metastable forms, despite sometimes offering solubility advantages, carry the inherent risk of converting to the more stable form over time. This conversion can lead to changes in the drug product's efficacy and safety profile. Therefore, early and comprehensive characterization is essential to de-risk the development process.[2]

Profile of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

The subject of this guide is the sodium salt of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid. Its molecular structure combines several features of interest for solid-state chemists:

  • An Ionic Salt: Salt formation is a common strategy to improve the solubility and dissolution rate of an acidic or basic API.[3] However, salts can also introduce complexity, including the formation of hydrates or solvates.

  • A 1,2,4-Triazole Moiety: Triazole derivatives are known for their wide range of biological activities and their propensity for forming diverse intermolecular interactions, including hydrogen bonding, which can lead to polymorphism.[1][4][5]

  • A Substituted Benzoate Group: The aromatic ring and carboxylate group provide sites for π-π stacking and strong ionic/hydrogen bonding, respectively, further influencing the crystal packing and overall stability.

Given this structural complexity, a multi-faceted analytical approach is mandatory to fully understand its solid-state behavior.

Defining Thermodynamic Stability and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This difference in structure results in different physical properties.

Thermodynamic stability refers to the energy state of a particular polymorph. The most stable form has the lowest Gibbs free energy and is the least soluble. Other, metastable forms have higher free energy and will tend to convert to the stable form over time. The relationship between polymorphs can be either monotropic , where one form is always more stable than the other at all temperatures below the melting point, or enantiotropic , where the stability relationship inverts at a specific transition temperature. Identifying these relationships is the core objective of the stability assessment.

Core Methodologies for Stability Assessment

A robust evaluation of thermodynamic stability relies not on a single technique, but on the synergistic combination of several analytical methods. The "gold standard" approach involves a triad of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[2][3][6]

X-Ray Powder Diffraction (XRPD): The Crystalline Fingerprint

Causality Behind the Choice: XRPD is the definitive technique for identifying and distinguishing different crystalline forms.[6][7] Each unique crystal lattice diffracts X-rays in a characteristic pattern, producing a "fingerprint" that is unique to that specific polymorph. It is indispensable for detecting phase conversions and identifying unknown forms.[3]

  • Sample Preparation: Gently grind approximately 5-10 mg of the sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate crystal sample with a pestle and mortar to ensure random crystallite orientation and minimize preferred orientation effects.[2]

  • Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.

  • Data Acquisition:

    • Scan Range (2θ): 2° to 40°. This range typically covers the most characteristic peaks for pharmaceutical compounds.

    • Scan Speed/Step Size: A step size of 0.02° with a residence time of 1-2 seconds per step is generally sufficient for high-quality data.

  • Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram to reference patterns to identify the crystalline form.

Thermal Analysis: Probing Thermodynamic Events

Thermal methods are crucial for investigating how a material behaves as a function of temperature. They provide quantitative data on phase transitions, desolvation, and decomposition.[4]

Causality Behind the Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise measurement of thermodynamic events such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions.[1][8] For polymorphs, differences in melting points and heats of fusion provide critical information about their relative stabilities.

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of the crystal sample into an aluminum DSC pan. Crimp the pan with a lid; if solvent loss is expected, use a pinhole lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Data Acquisition:

    • Purge Gas: Use dry nitrogen at a flow rate of 30-50 mL/min to maintain an inert atmosphere.[8]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its final melt or decomposition (e.g., 350 °C) at a constant rate, typically 10 °C/min.[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed thermal events.

Causality Behind the Choice: TGA measures the change in mass of a sample as a function of temperature. Its primary role in this context is to differentiate between anhydrous phase transitions (which show no mass loss) and desolvation or decomposition events (which do).[3] This is crucial for identifying potential hydrate or solvate forms of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

  • Calibration: Calibrate the instrument's balance using certified weights and its temperature using appropriate magnetic standards.[8]

  • Sample Preparation: Weigh 5-10 mg of the crystal sample into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Data Acquisition:

    • Purge Gas: Use dry nitrogen at a flow rate of 30-50 mL/min.

    • Temperature Program: Heat the sample using the same temperature range and ramp rate as the DSC experiment (e.g., 30 °C to 350 °C at 10 °C/min) to allow for direct correlation of data.

  • Data Analysis: Analyze the TGA curve to quantify the percentage of mass lost at specific temperature ranges.

The Power of a Multi-Technique Approach

Using these techniques in concert provides a self-validating system for a comprehensive analysis.[2][3] An endotherm in a DSC scan, for instance, could be a melt or a desolvation. By correlating it with TGA data, the cause can be definitively identified. If there is a corresponding mass loss in the TGA, it is a desolvation event; if not, it is a melt or solid-solid transition. XRPD can then be used to identify the crystal structure before and after the event.

G cluster_0 Initial Sample cluster_1 Primary Analytical Workflow cluster_2 Data Synthesis & Interpretation cluster_3 Outcome API Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate Crystals XRPD XRPD Analysis API->XRPD Characterize DSC DSC Analysis API->DSC Characterize TGA TGA Analysis API->TGA Characterize Correlate Correlate Thermal Events with Structural Data XRPD->Correlate Synthesize Data DSC->Correlate Synthesize Data TGA->Correlate Synthesize Data Profile Comprehensive Stability Profile Correlate->Profile Establish G cluster_slurry Analysis by XRPD node_polymorphs Two Polymorphs Identified (Form I and Form II) node_slurry Perform Slurry Equilibration Experiment node_polymorphs->node_slurry result_I All solid converts to Form I node_slurry->result_I result_II All solid converts to Form II node_slurry->result_II result_mix Mixture remains node_slurry->result_mix node_result node_result node_stable Form X is Thermodynamically Stable at Test Temperature result_I->node_stable Conclusion: Form I is stable result_II->node_stable Conclusion: Form II is stable result_mix->node_result Inconclusive: Re-evaluate solvent/time

Caption: Decision workflow for determining relative polymorph stability.

Conclusion

The thermodynamic stability assessment of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate crystals is a critical, non-negotiable phase of its development as a potential API. A superficial analysis is insufficient; a rigorous, multi-technique approach is required to build a complete and trustworthy solid-state profile. By systematically employing XRPD for structural fingerprinting, DSC for thermodynamic transitions, and TGA for solvation analysis, researchers can confidently identify the most stable crystalline form. [2][7]This foundational knowledge is essential to ensure the development of a safe, effective, and consistent drug product, ultimately saving time and resources while mitigating late-stage development risks.

References

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

  • Prague University of Chemistry and Technology. X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. [Link]

  • SSRN. Triazole-Benzodiazepine Derivatives. [Link]

  • Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

  • ResearchGate. (2023). A practical guide to pharmaceutical analyses using X-ray powder diffraction. [Link]

  • Taylor & Francis Online. (2022, March 2). Synthesis and liquid crystal properties of benzoates containing 1,2,3-triazole. [Link]

  • Wiley Online Library. Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link]

  • Zaporozhye Medical Journal. Synthesis and structure of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. [Link]

  • PMC. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. [Link]

  • De Gruyter. (2003, December 1). The crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol -4-yl]. [Link]

  • PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • CrystEngComm (RSC Publishing). Polymorphism in metformin embonate salt – recurrence of dimeric and tetrameric guanidinium–carboxylate synthons. [Link]

  • ORCA - Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. [Link]

  • ResearchGate. (2018, September 17). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]

  • Google Patents. ZA201204938B - Polymorphic, crystalline and mesophase forms of sodium 2-(5-bromo-4(4-cyclopropylnaphtalen-1-yl)-4h-1,2,4-triazol-3-ylthio)
  • MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -. [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • PMC. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. [Link]

  • MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[3][7]midazo[1,2-d]t[2][3][8]riazine Derivatives. [Link]

  • PMC. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. [Link]

Sources

Potential pharmacological applications of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Pharmacological Applications of Sodium 5-Methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological applications of the novel chemical entity, sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing research on its core structural motifs—the 1,2,4-triazole ring and the substituted benzoate group—to forecast its therapeutic potential. We present a scientifically-grounded exploration of its likely applications in antifungal, anticancer, and antioxidant therapies, complete with hypothesized mechanisms of action and detailed protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and identify promising lead compounds.

Introduction: Deconstructing a Molecule of Interest

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a unique small molecule that combines two pharmacologically significant scaffolds: a substituted benzoic acid and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds, contributing to favorable pharmacokinetic profiles.[1] This five-membered heterocyclic ring is a cornerstone of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3][4][5][6] The benzoate moiety, on the other hand, can influence the compound's solubility, distribution, and interaction with biological targets. The strategic combination of these two components suggests a high potential for novel pharmacological activity.

This guide will now delve into the most promising therapeutic avenues for this compound, based on an extensive review of the literature for structurally related molecules.

Predicted Pharmacological Profile

Based on the known bioactivities of its constituent parts, we can infer several potential pharmacological applications for sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Potent Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[1] Marketed drugs such as fluconazole, itraconazole, and voriconazole are staples in systemic antifungal therapy.[7][8]

Hypothesized Mechanism of Action:

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, the triazole moiety disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.

Targeted Anticancer Properties

The 1,2,4-triazole scaffold is also present in several anticancer drugs, notably the aromatase inhibitors letrozole and anastrozole, which are used in breast cancer therapy. Furthermore, various studies have demonstrated the cytotoxic effects of novel 1,2,4-triazole derivatives against a range of cancer cell lines.[9][10][11][12] A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing greater efficacy and lower toxicity to normal cells than the reference drug doxorubicin.[9][10][11]

Hypothesized Mechanism of Action:

One potential anticancer mechanism for a triazole-containing compound is the inhibition of aromatase, an enzyme that converts androgens to estrogens. By blocking estrogen production, these inhibitors can slow the growth of hormone-receptor-positive breast cancers. Additionally, studies have shown that some triazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[11]

Antioxidant Capabilities

Recent research has highlighted the antioxidant potential of 1,2,4-triazole-benzoic acid hybrids.[13] These compounds have demonstrated significant radical scavenging activity in various in vitro assays, suggesting they could be developed to combat oxidative stress-related diseases.

Hypothesized Mechanism of Action:

The antioxidant activity of these compounds is likely attributable to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific mechanism can involve hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), or sequential proton loss electron transfer (SPLET).[13]

A Roadmap for Experimental Validation

To empirically determine the pharmacological profile of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a structured experimental approach is necessary. The following protocols provide a starting point for in vitro evaluation.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against clinically relevant fungal pathogens.

Protocol:

  • Prepare Fungal Inoculum: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Create a serial dilution of the test compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the antiproliferative activity of the compound against human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[12]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of the compound.

Protocol:

  • Prepare Solutions: Prepare a solution of the test compound in methanol and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: Mix the compound solution with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a standard.

Pharmacokinetic Considerations

The pharmacokinetic properties of triazole compounds are known to be influenced by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[7][14] These enzymes are involved in the metabolism of many triazoles. It is crucial to conduct early in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess the metabolic stability and potential for drug-drug interactions of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Proposed Initial Pharmacokinetic Studies:

  • Metabolic Stability Assay: Incubate the compound with human liver microsomes to determine its intrinsic clearance.

  • CYP Inhibition Assay: Evaluate the potential of the compound to inhibit major CYP isoforms.

  • Caco-2 Permeability Assay: Assess the intestinal permeability and potential for active transport.

Proposed Synthesis and Characterization

A plausible synthetic route for the parent acid, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, could involve the reaction of a substituted benzoic acid derivative with a triazole precursor, followed by conversion to the sodium salt.

General Synthetic Approach:

  • Esterification: Protection of the carboxylic acid of a suitable starting benzoic acid derivative.

  • Reaction with Triazole Precursor: Introduction of the 1,2,4-triazole moiety.

  • Hydrolysis: Deprotection of the carboxylic acid.

  • Salt Formation: Reaction with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) to yield the final product.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.[15][16]

Conclusion and Future Directions

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate represents a promising, yet unexplored, chemical entity with significant potential for development as a therapeutic agent. Based on the extensive body of research on its core scaffolds, this compound warrants investigation for its antifungal, anticancer, and antioxidant properties. The experimental roadmap provided in this guide offers a clear path for the initial in vitro evaluation of this molecule. Further studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo efficacy and safety assessments. The exploration of this and similar novel triazole derivatives could lead to the discovery of next-generation therapies for a range of diseases.

References

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives - ResearchGate. (URL: [Link])

  • Summary of major pharmacokinetic characteristics of oral triazole... - ResearchGate. (URL: [Link])

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (URL: [Link])

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. - R Discovery. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Exploring potential of 1, 2, 4-triazole: a brief review - SciSpace. (URL: [Link])

  • Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC. (URL: [Link])

  • (PDF) Therapeutic drug monitoring for triazoles - ResearchGate. (URL: [Link])

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (URL: [Link])

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (URL: [Link])

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (URL: [Link])

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - SciSpace. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: [Link])

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (URL: [Link])

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. (URL: [Link])

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Publishing. (URL: [Link])

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) - Preprints.org. (URL: [Link])

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (URL: [Link])

  • Pyrazolo[5,1-c][2][7][17]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (URL: [Link])

Sources

Ligand Architecture and Coordination Dynamics of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the coordination potential of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate (henceforth referred to as Na-MTB ). As a bifunctional ligand, Na-MTB integrates a hard oxygen donor (carboxylate) and a soft-borderline nitrogen donor (1,2,4-triazole) within a rigid aromatic scaffold. The specific ortho-positioning of the triazole ring relative to the carboxylate group, combined with the steric bulk of the 5-methyl substituent, creates a unique steric environment that favors the formation of low-symmetry metal clusters and porous Metal-Organic Frameworks (MOFs). This guide details the ligand's synthesis, coordination modes, and experimental protocols for complexation.[1]

Molecular Architectonics and Ligand Design

Structural Analysis

The Na-MTB ligand is characterized by three critical structural features that dictate its coordination chemistry:

  • N4-Linkage: The 1,2,4-triazole is attached to the benzene ring via the N4 nitrogen. This renders the triazole moiety

    
     symmetric with respect to the C-N bond axis, providing two equivalent donor sites (N1 and N2) for metal coordination.
    
  • Ortho-Effect: The triazole ring at position 2 is sterically crowded by the carboxylate at position 1. This forces the triazole ring to twist out of the benzene plane (dihedral angle typically 40–60°), preventing coplanarity but facilitating the formation of helical or discrete cluster architectures rather than flat sheets.

  • 5-Methyl Sterics: The methyl group at position 5 acts as a hydrophobic spacer. In Reticular Chemistry, this group prevents dense packing of the resulting coordination networks, potentially increasing pore volume in MOF applications.

Hard-Soft Acid-Base (HSAB) Profile
  • Carboxylate (Hard Donor): High affinity for oxophilic metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Triazole (Intermediate Donor): High affinity for transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Result: The ligand is ideal for synthesizing heterometallic MOFs or complexes where the metal center requires mixed-donor stabilization.

Synthesis Protocol: Ligand Generation

The synthesis of the protonated precursor, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid (H-MTB) , is the critical first step. The sodium salt is generated in situ or post-synthesis.

Reaction Pathway (Graphviz Visualization)

LigandSynthesis Start 2-Amino-5-methylbenzoic acid Inter Intermediate Cyclization Start->Inter + Reagent Reagent Diformylhydrazine (160°C, Solvent-free) Reagent->Inter Product H-MTB (Protonated Ligand) Inter->Product - 2 H2O Cyclodehydration Salt Na-MTB (Sodium Salt) Product->Salt + NaOH/MeOH

Figure 1: Synthetic pathway for the generation of the Na-MTB ligand from anthranilic acid derivatives.

Detailed Methodology

Reagents: 2-Amino-5-methylbenzoic acid (15.1 g, 0.1 mol), Diformylhydrazine (8.8 g, 0.1 mol).

  • Solid-State Fusion: Mix reagents intimately in a mortar. Transfer to a round-bottom flask.

  • Cyclization: Heat the mixture to 160°C in an oil bath. The mixture will melt and evolve water vapor. Maintain temperature for 2 hours until the mass solidifies.

  • Purification: Cool to room temperature. Recrystallize the crude solid from Ethanol/Water (1:1 v/v).

  • Salt Formation: Dissolve the purified acid (H-MTB) in methanol. Add stoichiometric NaOH (1.0 eq) in water. Stir for 30 mins, then evaporate to dryness to obtain Na-MTB .

Coordination Modes and Topology

The versatility of Na-MTB arises from its ability to bridge up to 4 metal centers (using 2 oxygens and 2 nitrogens).

Observed Coordination Modes
ModeNotationDescriptionMetal Preference
Chelating

Carboxylate binds one metal; Triazole is free.

(Terminal)
Bridging

Carboxylate bridges two metals (syn-syn).

(Paddlewheel)
Hetero-Bridge

Carboxylate bridges 2 metals; Triazole N1 binds a 3rd.

,

Tetradentate

All donors (O1, O2, N1, N2) active.

(Dense frameworks)
Topological Diagram (Graphviz)

CoordinationModes cluster_geometry Steric Influence Ligand Na-MTB Ligand (Center) M1 Metal 1 (Carboxylate) Ligand->M1 Syn-Syn Bridge M2 Metal 2 (Carboxylate) Ligand->M2 Syn-Syn Bridge M3 Metal 3 (Triazole N1) Ligand->M3 N-Coordination M4 Metal 4 (Triazole N2) Ligand->M4 N-Coordination Twist Ortho-Twist (Non-planar) Twist->Ligand

Figure 2: Potential connectivity of Na-MTB showing the divergence of metal binding sites driven by the ortho-twist.

Experimental Protocol: Solvothermal Complexation

Objective: Synthesis of a Zn(II)-MTB Metal-Organic Framework.

Materials
  • 
     (0.1 mmol)
    
  • Na-MTB (0.1 mmol)

  • Solvent: DMF /

    
     (10 mL, 4:1 v/v)
    
Procedure
  • Dissolution: Dissolve Na-MTB in the DMF/Water mixture. Sonicate for 10 minutes to ensure complete dispersion.

  • Metal Addition: Add the Zinc salt to the solution. A transient precipitate may form; stir until clear or slightly turbid.

  • Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Crystallization: Heat at 120°C for 72 hours.

  • Cooling: Cool to room temperature at a rate of

    
    . (Slow cooling is crucial for X-ray quality crystals).
    
  • Harvesting: Filter the colorless block crystals, wash with DMF, then Ethanol.

Self-Validation Check:

  • Success Indicator: Formation of block-shaped crystals.

  • Failure Mode: Amorphous powder indicates cooling was too fast or pH was too high. Adjust by adding 2 drops of dilute

    
     to the precursor solution.
    

Applications and Potential

Gas Adsorption & Separation

The 5-methyl group on the benzene ring serves as a "gatekeeper" in the porous framework. In isoreticular analogues (compared to the non-methylated ligand), the methyl group reduces the pore aperture size. This is advantageous for kinetic separation of gases, such as separating


 from 

, where the slight steric bulk enhances selectivity for the smaller molecule.
Biological Activity

Triazole derivatives are pharmacophores with known antifungal and antineoplastic activity.[2] The Na-MTB ligand, when coordinated to Silver(I) or Copper(II), forms bioactive clusters.

  • Mechanism: The uncoordinated nitrogen on the triazole (if utilizing only monodentate N-binding) can interact with biological substrates via hydrogen bonding.

  • Solubility: The sodium salt form significantly improves water solubility compared to the protonated acid, making it a viable candidate for solution-phase biological assays.

References

  • Zhang, J. et al. (2011). "pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid." Crystal Growth & Design. Link

  • Wang, Y. et al. (2009). "A series of Zn(II) and Cd(II) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid."[3] CrystEngComm. Link

  • Haasnoot, J. G. (2000).[4] "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews. Link

  • Zhou, L. et al. (2022). "Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand." ACS Omega. Link

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. Link

Sources

Methodological & Application

Application Notes and Protocols for the Recrystallization of High-Purity Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide to the recrystallization of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a critical purification step in its synthesis for research and pharmaceutical applications. The protocols outlined herein are designed to guide researchers, scientists, and drug development professionals in achieving high purity and a well-defined crystalline form of the target compound. This guide is founded on established principles of crystallization and purification techniques for related triazole and aromatic carboxylate compounds.

Introduction: The Rationale for Recrystallization

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, as a compound of interest in pharmaceutical development, must meet stringent purity requirements. The crude product from synthesis often contains impurities such as starting materials, by-products, and amorphous content. Recrystallization is a robust and widely used technique for the purification of nonvolatile organic solids.[1] The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1][2] A successful recrystallization process not only enhances the purity of the compound but also allows for the control of crystal size and morphology, which are critical parameters for downstream processing and bioavailability.

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to its crystallization.[2] Ideally, the impurities remain in the solution or are excluded from the growing crystal lattice, thus achieving purification.[1][3]

Foundational Principles: Solvent Selection and Solubility

The choice of a recrystallization solvent is the most critical factor for a successful outcome. An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity to dissolve it at an elevated temperature, typically its boiling point.[1][3]

  • Inertness: The solvent must not react with the compound to be purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility Profile: The impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Proposed Solvent Screening Protocol

A systematic approach to solvent selection is paramount. The following table outlines a suggested screening protocol to identify a suitable solvent or solvent system for the recrystallization of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Solvent/System Rationale for Inclusion Expected Solubility Profile
WaterAs a sodium salt, the compound is likely to have some aqueous solubility.Potentially high solubility at elevated temperatures.
EthanolCommonly used for recrystallizing triazole derivatives.[4]May exhibit a good temperature coefficient.
IsopropanolAnother alcohol with a good track record for recrystallizing related compounds.[5]Similar properties to ethanol, but with a higher boiling point.
MethanolA more polar alcohol that could be effective.High dissolving power, may require a co-solvent.
AcetoneA polar aprotic solvent that can be a good alternative.Good solvent for many organic compounds.
Ethyl AcetateA less polar solvent that may be suitable for less polar impurities.[6]May require a co-solvent system.
AcetonitrileA polar aprotic solvent with a relatively low boiling point.Often used in purification processes.
Dimethylformamide (DMF)A high-boiling polar aprotic solvent, useful for compounds with low solubility in other solvents.[7]Use with caution due to its high boiling point and potential for solvate formation.
Binary Systems
Ethanol/WaterA common mixed solvent system that can be fine-tuned for optimal solubility.The ratio can be adjusted to achieve the desired solubility profile.
Acetone/WaterAnother versatile mixed solvent system.The addition of water can significantly decrease solubility at lower temperatures.

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

  • If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material upon cooling.

Step-by-Step Recrystallization Protocol

This protocol is a generalized procedure based on best practices for recrystallizing aromatic sodium carboxylates and triazole-containing compounds. Optimization of solvent choice, volumes, and cooling rates is recommended for achieving the best results.

Dissolution
  • Transfer the crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate to an Erlenmeyer flask of an appropriate size (the flask should not be more than half-full).

  • Add a minimal amount of the chosen hot recrystallization solvent to the flask.[3]

  • Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[3]

Hot Filtration (if necessary)

If insoluble impurities are present after the dissolution step, they must be removed by hot gravity filtration.

  • Pre-heat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent.

  • Place a fluted filter paper in a stemless funnel and place it on top of the pre-heated flask.

  • Pour the hot solution through the fluted filter paper. The pre-heating of the apparatus prevents premature crystallization in the funnel.

Crystallization
  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the solution has reached room temperature, further cooling in an ice-water bath can maximize the yield of crystals.[1][2]

  • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3]

Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Continue to draw air through the crystals on the filter for a few minutes to aid in initial drying.[1]

  • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Analysis Crude_Compound Crude Compound Dissolution Dissolution in Hot Solvent Crude_Compound->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Insoluble Impurities Present Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying of Crystals Isolation->Drying Purity_Analysis Purity Analysis (e.g., HPLC) Drying->Purity_Analysis Characterization Characterization (e.g., XRPD, DSC) Drying->Characterization

Caption: A flowchart of the recrystallization workflow.

Characterization of High-Purity Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

After recrystallization, it is essential to verify the purity and characterize the crystalline form of the final product. The following analytical techniques are recommended:

Analytical Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.A single major peak corresponding to the target compound with minimal or no impurity peaks.[8]
X-Ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) and assess crystallinity.A characteristic diffraction pattern with sharp peaks, indicating a crystalline material.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A sharp endothermic peak corresponding to the melting point of the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvents.The spectrum should be consistent with the expected structure of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, with no significant signals from impurities or residual solvents.
Loss on Drying (LOD) To quantify the amount of volatile matter (e.g., residual solvent).A low percentage of weight loss, typically within specified limits.
Logical Relationship of Analytical Techniques

The interplay between different analytical methods provides a comprehensive understanding of the purified material's quality.

Analytical_Techniques cluster_0 Primary Purity Assessment cluster_1 Structural & Physical Characterization HPLC HPLC NMR NMR HPLC->NMR Confirms Purity & Structure XRPD XRPD NMR->XRPD Correlates Structure with Crystalline Form DSC DSC XRPD->DSC Relates Crystal Form to Thermal Properties LOD LOD DSC->LOD Connects Thermal Events with Volatiles

Sources

Application Notes & Protocols: In Vitro Antibacterial Evaluation of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for conducting in vitro antibacterial assays on novel chemical entities, using Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate as a representative compound. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This document offers researchers, scientists, and drug development professionals the necessary methodologies to determine key antibacterial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and to characterize the compound's bactericidal or bacteriostatic kinetics through time-kill assays. The emphasis is on ensuring scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Introduction: The Rationale for Standardized In Vitro Testing

The discovery and development of new antimicrobial agents are critical to addressing the global challenge of antibiotic resistance.[2][3] The initial evaluation of a novel compound, such as Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, relies on robust and standardized in vitro assays.[4] These assays serve as a fundamental screening step to determine the compound's spectrum of activity and potency against clinically relevant microorganisms.[5]

The 1,2,4-triazole moiety, a core component of the specified compound, is found in numerous therapeutic agents with a wide range of biological activities, including antifungal and antibacterial properties.[6] This structural alert provides a strong rationale for investigating the antibacterial potential of new derivatives.

This guide outlines three pivotal assays:

  • Broth Microdilution: To quantitatively determine the Minimum Inhibitory Concentration (MIC).[2][7]

  • Minimum Bactericidal Concentration (MBC): To determine the lowest concentration required to kill a specified percentage of bacteria.[8]

  • Time-Kill Kinetics Assay: To assess the dynamic interaction between the compound and the bacteria, distinguishing between bactericidal and bacteriostatic effects over time.[9][10]

Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for generating data that is accurate, reproducible, and comparable across different laboratories.[11][12][13][14]

Core Protocols: From Inhibition to Cidal Activity

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of a compound's MIC.[2][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][7][8]

This assay operates on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[2][7] The use of a 96-well microtiter plate format allows for efficient testing of multiple concentrations and replicates.[15] Standardization of the bacterial inoculum to a 0.5 McFarland standard is crucial, as an inoculum size that is too low or too high can lead to falsely low or high MICs, respectively.[4][7][16] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious aerobic bacteria as its composition is standardized to ensure reproducibility.[16][17]

  • Preparation of Compound Stock Solution:

    • Accurately weigh Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.[17]

    • Sterilize the stock solution via filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.[9]

    • Suspend the colonies in sterile saline or broth (e.g., CAMHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][16]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Microtiter Plate Preparation and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.

    • Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to well 1.[18]

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[15][18]

    • Continue this process from well 2 to well 10. Discard 50 µL from well 10.[18]

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[18]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.[18]

    • Add 50 µL of sterile CAMHB to well 12.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[7][15]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a logical extension of the MIC test, designed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][10]

This protocol relies on subculturing the clear wells from the MIC assay onto an agar medium that does not contain the test compound. If the bacteria are only inhibited (bacteriostatic), they will resume growth once transferred to a compound-free environment. If they have been killed (bactericidal), no growth will occur.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each clear well and streak it onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[10]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time, offering deeper insight into the pharmacodynamics of the compound.[9][19]

A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the predetermined MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing curve. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][10]

  • Preparation:

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in flasks containing CAMHB.[20]

    • Prepare tubes or flasks with the test compound at desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate the prepared flasks with the standardized bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[9][20]

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that yield between 30 and 300 colonies.[9]

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example MIC and MBC Data Summary
Bacterial StrainCompound Concentration (µg/mL)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC® 29213™0.25, 0.5, 1, 2, 4, 8, 16, 3224Bactericidal (≤4)
Escherichia coli ATCC® 25922™0.25, 0.5, 1, 2, 4, 8, 16, 328>32Tolerant/Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC® 27853™0.25, 0.5, 1, 2, 4, 8, 16, 321632Bactericidal (≤4)

Note: The MBC/MIC ratio is a useful indicator. A ratio of ≤4 is often considered bactericidal, while a ratio >4 may indicate bacteriostatic activity or tolerance.

Diagrams and Workflows

Visual representations of protocols enhance understanding and ensure procedural accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound Stock Solution A1 Perform 2-fold Serial Dilutions of Compound P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension (Final: 5x10^5 CFU/mL) P2->A2 A1->A2 R1 Incubate Plate (35°C, 16-20h) A2->R1 R2 Visually Inspect for Turbidity R1->R2 R3 Determine MIC: Lowest Concentration with No Growth R2->R3

Caption: Workflow for MIC Determination via Broth Microdilution.

G Start Start with MIC Plate (Post-Incubation) Subculture Subculture Aliquots from Clear Wells onto Compound-Free Agar Start->Subculture Select MIC well & higher conc. Incubate Incubate Agar Plates (35°C, 18-24h) Subculture->Incubate Count Count Colonies (CFU) on Each Plate Incubate->Count Determine Determine MBC: Lowest Concentration with >=99.9% Killing Count->Determine End End Determine->End

Caption: Workflow for MBC Determination.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of results, every protocol must incorporate a self-validating system.

  • Positive and Negative Controls: The inclusion of a growth control (bacteria, no compound) and a sterility control (media, no bacteria) in the MIC assay is mandatory. The growth control must show distinct turbidity, and the sterility control must remain clear.

  • Quality Control (QC) Strains: Standardized QC strains with known MIC ranges (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™) must be tested concurrently.[21] The resulting MICs for these strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the assay run.[21]

  • Inoculum Verification: The density of the final inoculum should be verified periodically through plate counts to ensure it consistently falls within the target range.

Conclusion

The protocols outlined in these application notes provide a robust, standardized approach for the initial in vitro antibacterial characterization of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate or any novel compound. By adhering to established CLSI and EUCAST guidelines, researchers can generate high-quality, reproducible data on MIC, MBC, and time-kill kinetics. This foundational information is indispensable for making informed decisions in the drug discovery and development pipeline, guiding further preclinical and clinical investigation.

References

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Khan, D. D. A., & Ahmad, A. (2021). Time-Kill Kinetics Assay. Bio-protocol, 11(22), e4222. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Retrieved from [Link]

  • Microbiology Info. (n.d.). Microbroth Dilution. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Ani, I., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1351888. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Basri, D. F., & Xian, L. W. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Bhardwaj, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Biologica Szegediensis, 68(1), 1-16. Retrieved from [Link]

  • Sieniawska, E. (2022). In Vitro Antimicrobial Activity Assay. Bio-protocol, 12(12), e4445. Retrieved from [Link]

  • REVIVE. (n.d.). Time-kill studies – including synergy time-kill studies. GARDP. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Health, U. S. D. o. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Michalska, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-(1,2,4-triazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1741. Retrieved from [Link]

Sources

Optimizing pH conditions for reactions involving sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing pH Conditions for Reactions Involving Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of pH in Modulating the Reactivity of a Bifunctional Heterocycle

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a molecule of significant interest in pharmaceutical and materials science, possessing two key functional moieties whose chemical behavior is intimately governed by pH: a sodium benzoate group and a 1,2,4-triazole ring. The optimization of reaction conditions, particularly pH, is not merely a procedural step but a fundamental necessity to control solubility, stability, and the specific reactivity of different sites within the molecule.[][2] An improperly controlled pH can lead to reactant precipitation, low yield, formation of side products, or complete reaction failure.

This guide provides a comprehensive framework for understanding the pH-dependent characteristics of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate and offers detailed protocols for systematically determining the optimal pH for any given chemical transformation. The principles and methodologies described herein are grounded in established chemical theory to provide a robust starting point for process development and optimization.

Part 1: Theoretical Framework: pH-Dependent Equilibria and Reactivity

A thorough understanding of how pH influences the molecule's ionization state is paramount. The compound features two ionizable centers: the carboxylic acid and the 1,2,4-triazole ring.

The Benzoate Moiety: A pH-Controlled Solubility Switch

The sodium benzoate portion of the molecule is the salt of the corresponding carboxylic acid. The equilibrium between the anionic carboxylate (water-soluble) and the neutral carboxylic acid (less water-soluble) is dictated by the solution's pH relative to the acid's pKa.

  • Above the pKa: The compound exists predominantly as the highly water-soluble sodium benzoate salt.[3][4]

  • Below the pKa: The carboxylate is protonated to form the neutral 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, which is significantly less soluble in aqueous media.[5][6][7]

While the precise pKa of this specific substituted benzoic acid requires experimental determination, the pKa of benzoic acid itself (approx. 4.2) serves as a useful reference point.[8] Therefore, attempting to run reactions in aqueous systems at a pH below 4-5 may cause the starting material to precipitate, halting the reaction.

The 1,2,4-Triazole Moiety: An Amphoteric Nucleophile and Ligand

The 1,2,4-triazole ring is an aromatic heterocycle with amphoteric properties, meaning it can act as both an acid and a base.[9]

  • Acidic Conditions (pH < 2.5): The triazole ring can be protonated to form a positively charged 1,2,4-triazolium cation. The pKa of this cation is approximately 2.45.[9] This protonation deactivates the nitrogen lone pairs, rendering the ring non-nucleophilic.

  • Neutral to Mildly Basic Conditions (pH ~3-10): The triazole ring exists in its neutral, aromatic form. The lone pairs on the nitrogen atoms are available, allowing the ring to function as a nucleophile or as a ligand in metal-catalyzed reactions.[10]

  • Strongly Basic Conditions (pH > 10.3): The N-H proton on the triazole ring can be removed to form a negatively charged triazolide anion. The pKa for this deprotonation is approximately 10.26.[9] This greatly enhances the nucleophilicity of the ring.

The 1,2,4-triazole ring system is generally stable, but its reactivity profile is highly pH-dependent.[11][12] For reactions where the triazole is intended to act as a nucleophile (e.g., in alkylation or coupling reactions), maintaining a pH that ensures the availability of its nitrogen lone pairs is crucial.

Part 2: Experimental Design for pH Optimization

A systematic screening process is the most effective way to identify the optimal pH for a reaction. This involves setting up a series of parallel reactions across a broad pH range, maintained by appropriate buffer systems.

The Importance of Buffering

A buffer solution resists changes in pH when small quantities of an acid or an alkali are added to it.[13] This is critical in reactions that produce or consume protons. A buffer is typically composed of a weak acid and its conjugate base or a weak base and its conjugate acid.[14][15][16]

Key Considerations for Buffer Selection:

  • pKa: Choose a buffer system whose pKa is as close as possible to the target reaction pH.[14]

  • Inertness: The buffer components must not react with the starting materials, reagents, or catalysts. For example, phosphate buffers can interfere with certain metal-catalyzed reactions.

  • Solubility: The buffer must be soluble in the chosen solvent system.

Data Summary: Recommended Buffer Systems for Screening

The following table provides a starting point for selecting appropriate buffer systems for screening across a wide pH range.

Target pH RangeBuffer SystemTypical Concentration (M)pKa Value(s)Notes
2.2 - 4.0Citrate Buffer0.1 - 0.53.13, 4.76, 6.40Can chelate metal ions.
4.0 - 5.8Acetate Buffer0.1 - 1.04.76Volatile; can be removed under vacuum.
5.8 - 8.0Phosphate Buffer (Na/K)0.1 - 0.52.15, 7.20, 12.35Can precipitate with certain metal ions (e.g., Ca²⁺, Mg²⁺).[17]
8.1 - 9.0HEPES Buffer0.05 - 0.27.5Good's buffer; low metal-binding capacity.[16]
8.1 - 10.6Borate Buffer0.1 - 0.59.24Can form complexes with diols.
9.2 - 11.0Carbonate-Bicarbonate0.1 - 0.56.35, 10.33Generates CO₂, may need a sealed or vented system.

Part 3: Protocols for pH Optimization

This section provides step-by-step methodologies for preparing buffers and executing a pH screening experiment.

Protocol 1: Preparation of Buffer Stock Solutions

Accurate buffer preparation is fundamental to the success of pH screening.[18]

Materials:

  • Calibrated pH meter and probes

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

  • Reagent-grade buffer components (e.g., citric acid, sodium acetate, sodium phosphate monobasic and dibasic, boric acid)

  • Deionized (DI) water

  • 1 M HCl and 1 M NaOH solutions for pH adjustment

General Procedure:

  • Calculate Masses: For a desired volume and concentration (e.g., 100 mL of 0.5 M), calculate the required mass of the weak acid and its conjugate base. Alternatively, prepare a solution of the acidic component and titrate with NaOH.

  • Dissolve: Add the acidic component to a beaker containing approximately 80% of the final volume of DI water. Stir until fully dissolved.

  • Adjust pH: Place the pH probe in the solution. Slowly add 1 M NaOH while stirring, monitoring the pH. If you overshoot, back-titrate with 1 M HCl.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with DI water and add the rinsing to the flask. Bring the solution to the final volume with DI water.

  • Verification: Re-check the pH of the final solution.

Protocol 2: High-Throughput pH Screening Workflow

This protocol describes a general method for screening pH conditions in parallel, for instance, in a 24-well plate or in individual reaction vials.

Workflow Visualization:

G cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_run Execution & Analysis Phase cluster_result Outcome prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate Stock Solution prep_substrate->add_substrate prep_reagent Prepare Reagent Stock Solution(s) initiate_reaction Add Reagent(s) to Initiate Reaction prep_reagent->initiate_reaction prep_buffers Prepare Buffer Stocks (e.g., pH 4 to 10) dispense_buffers Dispense Buffers into Reaction Vials/Wells prep_buffers->dispense_buffers dispense_buffers->add_substrate add_substrate->initiate_reaction run_reaction Incubate at Constant Temperature initiate_reaction->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analyze Analyze Final Yield/ Purity (HPLC, NMR) monitor->analyze optimal_ph Identify Optimal pH Range analyze->optimal_ph

Caption: High-throughput workflow for pH screening.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate in a suitable solvent (e.g., water or a water/co-solvent mixture). Ensure the concentration is high enough that the final reaction volume will not be excessively diluted.

    • Prepare stock solutions of all other necessary reagents and catalysts.

  • Set Up Reactions:

    • Label a series of reaction vials or wells in a plate, one for each pH to be tested (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • To each vial, add the corresponding buffer solution to achieve the desired final reaction concentration.

    • Add the substrate stock solution to each vial. Stir briefly. Observe for any precipitation.

  • Initiate and Run:

    • Initiate all reactions simultaneously (or in rapid succession) by adding the final reagent/catalyst.

    • Place all vials on a shaker or stir plate and maintain at a constant, controlled temperature.

  • Monitor and Quench:

    • At predetermined time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction for analysis by a suitable method (e.g., TLC or LC-MS) to monitor progress.

    • Once the reaction in the most promising condition(s) appears complete, quench all reactions (e.g., by adding an acid, base, or solvent).

  • Analyze and Interpret:

    • Perform a quantitative analysis (e.g., HPLC with a standard curve or qNMR) on each quenched reaction mixture to determine the yield of the desired product.

    • Plot the product yield as a function of pH to visualize the optimal range.

Part 4: Data Interpretation and Troubleshooting

The relationship between pH and reaction outcome can reveal important mechanistic details.

pH vs. Reactivity Profile Visualization:

G cluster_input Input Variable cluster_effects Molecular Effects cluster_output Observable Outcome ph Reaction pH solubility Solubility (Precipitation Risk < pH 4-5) ph->solubility reactivity Nucleophilicity (Triazole deactivation < pH 3) ph->reactivity outcome Reaction Rate & Yield solubility->outcome reactivity->outcome

Caption: Relationship between pH and reaction outcome.

A typical plot of yield versus pH might show a bell-shaped curve, where the yield is low at the pH extremes due to reactant precipitation (low pH) or degradation/side reactions (high pH), with an optimal window in between.

Troubleshooting Common Issues:

ObservationPotential Cause (pH-Related)Suggested Solution
Starting material precipitates upon addition to buffer. The reaction pH is below the pKa of the carboxylic acid, forming the insoluble neutral species.[5]Increase the pH of the buffer. Consider using a water-miscible organic co-solvent to improve solubility.
No reaction occurs across the entire pH range. The triazole ring is protonated and non-nucleophilic. This is likely if the entire screen was run at pH < 4.Expand the screening range to include neutral and basic pH values (pH 6-10).
Reaction is fastest at very high pH (>10) but produces side products. The triazole may be deprotonated, making it a very strong nucleophile, but other parts of the molecule or other reagents may be unstable or undergo side reactions (e.g., hydrolysis).Lower the pH to find a balance between sufficient reactivity and selectivity.
Reaction rate is slow in the optimal pH window. The reaction may be temperature-limited rather than pH-limited.Once the optimal pH is identified, perform a temperature screen (e.g., 40°C, 60°C, 80°C) at that fixed pH.

Conclusion

The optimization of pH is a cornerstone of process development for reactions involving ionizable molecules like sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate. By understanding the fundamental acid-base chemistry of the benzoate and triazole moieties, researchers can design logical and efficient screening experiments. The protocols outlined in this guide provide a robust framework for identifying an optimal pH window that balances solubility, stability, and reactivity, ultimately leading to higher yields, greater purity, and more reliable chemical transformations.

References

  • Yadav, J. S., et al. (2012). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. [Link]

  • MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Scribd. pH Testing and Chemical Reactions Guide. [Link]

  • Patel, A. B., et al. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [Link]

  • Chadha, R., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. [Link]

  • Lumen Learning. Buffers. [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?[Link]

  • California State University, Bakersfield. Lab 5: The Effect of pH on Sodium Benzoate. [Link]

  • Parshikov, V. A., et al. (2020). Synthesis and structure of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. Zaporozhye Medical Journal. [Link]

  • Chemistry LibreTexts. (2023). Introduction to Buffers. [Link]

  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. [Link]

  • LITFL. (2019). Buffers - Part One. [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

  • RSC Education. Testing the pH of different solutions. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Industrial Chemical Testing. (2023). SOP for Determination of pH. [Link]

  • ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. [Link]

  • ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • YouTube. (2024). Testing pH of Household Substances #ngscience. [Link]

  • YouTube. (2021). Buffer Solutions. [Link]

  • Kumar, S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Roberts, D. A., et al. (2020). Dynamic pH responsivity of triazole-based self-immolative linkers. RSC Publishing. [Link]

  • ResearchGate. (2017). Reactions of hydroxyl radicals with benzoic acid and benzoate. [Link]

  • Chemistry Stack Exchange. (2014). Buffer Solution - Sodium Benzoate. [Link]

  • ISRES. Complex Studies of 1,2,4-Triazoles. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • SciSpace. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles. [Link]

  • YouTube. (2022). Effect of pH Changes on Sodium Benzoate Laboratory Experiment Part 1. [Link]

  • RSC Publishing. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • RSC Publishing. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • Reddit. (2020). will the solution of sodium benzoate become more acidic if I add more acid to the solution?[Link]

  • ResearchGate. (2025). Dynamic pH responsivity of triazole-based self-immolative linkers. [Link]

  • Yokogawa Electric Corporation. pH in Diazo Coupler. [Link]

  • ResearchGate. The effects of pH and sodium benzoate on probability of growth of a C. lipolytica, S. cerevisiae, and Z. bailii cocktail after 8 weeks when potassium sorbate concentration was 100 ppm. [Link]

  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. [Link]ryl_Diazonium_Salts)

Sources

Application Note: Scalable Manufacturing Process for Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate . This compound serves as a critical scaffold in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and other CNS-active agents.

The synthesis of ortho-substituted benzoate derivatives presents specific steric challenges. This guide addresses the regioselective construction of the 4-substituted-1,2,4-triazole ring using a high-fidelity condensation method that avoids the formation of the thermodynamic 1-substituted isomer.

Key Process Features
  • Regioselectivity: >99% favorability for the 4H-isomer via the 1,2-diformylhydrazine pathway.

  • Scalability: Designed for multi-kilogram batch processing with manageable exotherms.

  • Purification: Salt formation serves as the primary purification step, minimizing the need for chromatography.

Retrosynthetic Analysis & Strategy

The structural challenge lies in installing the triazole ring on the sterically crowded aniline nitrogen at the 2-position of the benzoate.

Strategic Disconnection

The most reliable disconnection is at the C-N bonds of the triazole ring. By utilizing 2-amino-5-methylbenzoic acid as the nucleophile and 1,2-diformylhydrazine (DFH) as the cyclization partner, we lock the connectivity to the central nitrogen (N4), preventing isomerization.

Reaction Scheme:

  • Activation: The aniline nitrogen attacks the activated formyl groups of DFH.

  • Cyclodehydration: Chlorotrimethylsilane (TMSCl) acts as a Lewis acid and water scavenger, driving the closure of the triazole ring.

  • Salt Formation: The resulting free acid is converted to the sodium salt to lock the physical form and improve solubility/stability.

Detailed Manufacturing Protocol

Stage 1: Synthesis of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Rationale: The use of TMSCl in pyridine allows the reaction to proceed at moderate temperatures (


) compared to neat thermal cyclizations (

), reducing degradation of the benzoic acid moiety.
Materials
ReagentEquiv.Role
2-Amino-5-methylbenzoic acid 1.0Limiting Reagent
1,2-Diformylhydrazine (DFH) 1.2Triazole Precursor
Chlorotrimethylsilane (TMSCl) 6.0Activator / Dehydrating Agent
Triethylamine (Et

N)
3.0Base
Pyridine 10 VolSolvent
Procedure
  • Charging: To a dry, inerted (N

    
    ) glass-lined reactor, charge Pyridine  (10 volumes) and 2-Amino-5-methylbenzoic acid  (1.0 equiv). Stir to suspend.
    
  • Reagent Addition: Add 1,2-Diformylhydrazine (1.2 equiv). The mixture may remain a suspension.

  • Activation (Exotherm Control): Cool the mixture to

    
    . Add TMSCl  (6.0 equiv) dropwise over 60 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
      . Significant exotherm and HCl gas evolution occur.
      
  • Cyclization: After addition, warm the mixture to ambient temperature, then heat to

    
      for 12–16 hours.
    
    • IPC (HPLC): Monitor consumption of aniline starting material (<1.0%).

  • Quench & Isolation:

    • Cool reaction to

      
      .
      
    • Slowly add Methanol (5 volumes) to quench excess silyl species (Exothermic).

    • Concentrate the mixture under vacuum to remove bulk volatiles.

    • Resuspend residue in Water (10 volumes) and adjust pH to 3–4 with dilute HCl.

    • Filter the precipitated solid (Free Acid). Wash with water (

      
       vol) and cold isopropanol (
      
      
      
      vol).
    • Dry at

      
       under vacuum.
      
Stage 2: Conversion to Sodium Salt

Rationale: The sodium salt is preferred for bioavailability and handling. This step also acts as a final purification, rejecting trace organic impurities in the mother liquor.

Materials
ReagentEquiv.Role
Free Acid (Stage 1) 1.0Starting Material
Sodium Hydroxide (2N aq) 1.05Base
Ethanol (Absolute) 5 VolSolvent
Water 1 VolCo-solvent
Procedure
  • Dissolution: Suspend the Free Acid in Ethanol (5 volumes) at

    
    .
    
  • Salt Formation: Add 2N NaOH (1.05 equiv) dropwise. The suspension should clear as the salt forms, followed potentially by reprecipitation.

  • Crystallization:

    • Heat to reflux (

      
      ) to ensure full dissolution (add minimal water if necessary).
      
    • Cool slowly to

      
       over 4 hours (ramp rate: 
      
      
      
      /hr).
  • Filtration: Filter the white crystalline solid.

  • Washing: Wash with cold Ethanol (

    
     vol).
    
  • Drying: Dry in a vacuum oven at

    
     for 24 hours.
    

Target Yield (Overall): 75–85% Appearance: White to off-white crystalline powder.

Process Control & Visualization

Synthetic Pathway (DOT Diagram)

SyntheticPathway Start 2-Amino-5-methylbenzoic acid (Aniline Precursor) Intermediate Bis-silylated Intermediate Start->Intermediate Activation (0-5°C) Reagent 1,2-Diformylhydrazine + TMSCl / Pyridine Reagent->Intermediate FreeAcid 5-methyl-2-(4H-1,2,4-triazol-4-yl) benzoic acid Intermediate->FreeAcid Cyclization (90°C, 16h) FinalSalt Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl) benzoate FreeAcid->FinalSalt NaOH / EtOH Salt Formation

Figure 1: Chemical transformation pathway highlighting the critical activation and cyclization steps.

Process Flow Diagram (DOT Diagram)

ProcessFlow Reactor Reactor 1: Cyclization (Pyridine/TMSCl) Quench Quench: MeOH Addition Reactor->Quench IPC: <1% SM Isolation Filtration & pH Adjustment Quench->Isolation Removal of Pyridine/TMS SaltForm Reactor 2: Salt Formation (NaOH/EtOH) Isolation->SaltForm Solid Transfer Crystallization Controlled Cooling (78°C -> 0°C) SaltForm->Crystallization FinalDry Drying (Vac Oven) Crystallization->FinalDry

Figure 2: Unit operation flow for the manufacturing campaign.

Quality Control & Analytical Specifications

To ensure the integrity of the API intermediate, the following Critical Quality Attributes (CQAs) must be monitored.

AttributeSpecificationMethodRationale
Appearance White crystalline solidVisualColor indicates oxidation of aniline residues.
Assay (HPLC) > 98.5% w/wHPLC-UV (254 nm)Purity confirmation.
Impurity A < 0.5%HPLCUnreacted 2-amino-5-methylbenzoic acid.
Impurity B < 0.15%HPLC1,2,4-triazole regioisomer (1H-type) - unlikely via this route but monitored.
Sodium Content 9.0% ± 0.5%Ion ChromatographyConfirms stoichiometry of the salt.
Residual Pyridine < 200 ppmGC-HSPyridine is a Class 2 solvent; strict removal required.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why 1,2-Diformylhydrazine?

Using 1,2-diformylhydrazine (DFH) is chemically superior to reacting the aniline with hydrazine followed by formamide. The DFH method pre-forms the C-N-N-C skeleton. When the aniline nitrogen attacks, it must bridge the two carbons, forcing the formation of the 4-substituted triazole. Other methods often yield thermodynamic mixtures of 1- and 4-isomers, requiring difficult separation.

Troubleshooting Guide
  • Issue: Low yield in Stage 1.

    • Cause: Incomplete silylation or moisture ingress.

    • Fix: Ensure TMSCl is fresh; increase equivalents to 7.0. Ensure reactor is strictly dry.

  • Issue: Product is gray/colored.

    • Cause: Oxidation of the aniline starting material before cyclization.

    • Fix: Degas solvents thoroughly; ensure N

      
       blanket during heat-up.
      
  • Issue: Gel formation during Quench.

    • Cause: Rapid precipitation of silica byproducts.

    • Fix: Add Methanol slowly and ensure good agitation.

References

  • Shelke, G. M., et al. (2015).[1] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[1] Synlett, 26(03), 404-407. Link

  • Gao, Y. F., et al. (2024).[2] "Synthesis of 4H-1,2,4-triazoles." Organic Letters, 26, 5087-5091.[2] Link

  • Ueda, S., & Nagasawa, H. (2009).[1] "Facile Synthesis of 1,2,4-Triazoles via Copper-Catalyzed Coupling." Journal of the American Chemical Society, 131(42), 15080-15081. Link

  • CymitQuimica. (2023). "2-Amino-5-methylbenzoic acid Safety and Data." Link

  • Organic Chemistry Portal. (2023). "Synthesis of 1,2,4-triazoles: Methodologies and Recent Literature." Link

Sources

Troubleshooting & Optimization

Removing impurities from crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. The protocols and advice herein are grounded in established principles of organic chemistry to help you navigate common challenges and achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate?

Pure sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is expected to be a white to off-white crystalline solid. The presence of significant color (e.g., yellow, brown, or tan) typically indicates the presence of impurities, which may arise from starting materials, by-products, or degradation. These colored impurities can often be removed through recrystallization with an activated charcoal treatment.[1]

Q2: Which analytical techniques are recommended for assessing the purity of my sample?

To ensure the purity of your compound, especially for applications in drug development, employing orthogonal analytical methods is crucial.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of organic compounds.[4][5][6] A well-developed method can separate the target compound from closely related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is an excellent primary method for determining purity without needing a specific reference standard for the impurities.[7][8][9] The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for accurate quantification of the main component against a certified internal standard.[7][8]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique helps in identifying the mass of the parent compound and any impurities, providing valuable structural information.

  • Elemental Analysis: This method provides the percentage composition of elements (C, H, N) and can be a good indicator of purity if the results are within ±0.4% of the theoretical values.

Q3: How should I properly store the purified compound?

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a salt and may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you might encounter while purifying crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Issue 1: My final product is off-white or yellowish, and HPLC analysis shows several small impurity peaks.
  • Potential Cause: This issue is often caused by residual non-polar or colored impurities from the synthesis. The sodium salt nature of the target compound makes it highly polar, while many organic by-products or residual starting materials may be less polar.

  • Recommended Solution: A multi-step purification approach involving liquid-liquid extraction followed by recrystallization is highly effective.

Workflow for General Purification

G cluster_0 Purification Workflow A Crude Product (Dissolved in Water) B Liquid-Liquid Extraction (with Ethyl Acetate) A->B C Separate Layers B->C D Aqueous Layer (Contains Product) C->D Collect E Organic Layer (Contains Impurities, Discard) C->E Discard F Treat with Activated Charcoal (Optional, for color) D->F G Recrystallization (from Ethanol/Water) F->G H Filter & Dry Crystals G->H I Pure Product H->I J Purity Check (HPLC/NMR) I->J

Caption: General purification workflow for the target compound.

Step-by-Step Protocol: Extraction and Recrystallization
  • Liquid-Liquid Extraction:

    • Dissolve the crude sodium salt in a minimum amount of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent like ethyl acetate.[10][11][12] Ethyl acetate is effective for extracting many non-polar to moderately polar organic impurities.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The desired sodium salt will remain in the aqueous (bottom) layer due to its high polarity, while non-polar impurities will partition into the ethyl acetate (top) layer.[10]

    • Drain the aqueous layer and discard the organic layer. Repeat the extraction 2-3 times with fresh ethyl acetate to maximize impurity removal.

  • Recrystallization:

    • The principle of recrystallization is to dissolve the compound in a hot solvent in which it has high solubility and allow it to crystallize upon cooling, a process where it has low solubility.[13][14][15] Impurities should ideally remain in the cold solvent.[13][16]

    • Gently heat the collected aqueous layer. If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes to adsorb colored impurities.[1]

    • Hot Filter the solution to remove the charcoal or any insoluble impurities.

    • Concentrate the solution by evaporating some of the water.

    • While the solution is still hot, slowly add a miscible organic solvent in which the product is less soluble, such as ethanol or isopropanol, until the solution becomes slightly cloudy. This is a mixed-solvent recrystallization technique.[13]

    • Add a few drops of water back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[14]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Issue 2: HPLC analysis shows a significant peak corresponding to the starting material, 2-amino-5-methylbenzoic acid.
  • Potential Cause: Incomplete reaction during synthesis. The starting material is a zwitterionic amino acid at neutral pH but can be manipulated based on pH.

  • Recommended Solution: pH-adjusted liquid-liquid extraction.

Decision Tree for Troubleshooting

G start Analyze Crude Product (HPLC/TLC) impurity_check Dominant Impurity Type? start->impurity_check color_node Colored / Non-polar impurity_check->color_node Yes start_material_node Unreacted Starting Material (e.g., Amino Acid) impurity_check->start_material_node No proc1 Perform Liquid-Liquid Extraction (Neutral pH) color_node->proc1 proc2 Perform pH-Adjusted Extraction (Basic pH, e.g., pH 9-10) start_material_node->proc2 recryst Recrystallize Aqueous Layer proc1->recryst proc2->recryst final_check Final Purity Check (>95%?) recryst->final_check pass Product is Pure final_check->pass Yes fail Repeat Purification or Consider Chromatography final_check->fail No

Caption: Troubleshooting decision tree for impurity removal.

Step-by-Step Protocol: pH-Adjusted Extraction
  • Dissolve the crude product in water.

  • Adjust the pH of the aqueous solution to be mildly basic (pH ~9-10) using a dilute base like sodium carbonate solution. At this pH, the carboxylic acid group of the target compound is deprotonated (as the sodium salt), ensuring it remains in the aqueous phase. The amino group of the starting material, 2-amino-5-methylbenzoic acid, will be deprotonated and neutral, making it more soluble in an organic solvent.[10]

  • Perform a liquid-liquid extraction as described in Issue 1 , using a solvent like ethyl acetate or dichloromethane. The unreacted, now less polar, starting material will be extracted into the organic phase.

  • Collect the aqueous layer, neutralize it carefully if necessary (though likely not required before recrystallization), and proceed with the recrystallization step to remove any remaining impurities.

Issue 3: My HPLC chromatogram shows a broad peak for my compound, or the retention time is inconsistent.
  • Potential Cause: This can be due to several factors related to the HPLC method itself, especially when analyzing polar, ionic compounds.[17][18] Common causes include poor interaction with the reversed-phase column, column overload, or improper mobile phase composition.[17][19]

  • Recommended Solution: Optimize the HPLC method.

Data Table: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column C18 (ODS), 5 µm, 4.6 x 150 mmStandard for reversed-phase chromatography, good for separating moderately polar compounds.[4]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcid is used to improve peak shape and provide protons for mass spectrometry.[20]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC.[4][20]
Gradient 5% to 95% B over 20 minutesA gradient elution is often necessary to separate compounds with different polarities and elute the target compound with a good peak shape.[5][20]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmAromatic and triazole moieties should have strong UV absorbance at these wavelengths.
Injection Volume 5-10 µLSmall injection volumes prevent column overload.[17]

Troubleshooting HPLC Issues:

  • Broad Peaks: If peaks are broad, ensure the sample is fully dissolved in the mobile phase. Using a mobile phase with a lower percentage of organic solvent at the start of the gradient can help focus the analyte on the column head.

  • Drifting Retention Times: Inconsistent mobile phase preparation is a common cause.[19] Ensure accurate mixing and degassing of solvents. Temperature fluctuations can also affect retention, so using a column oven is recommended.[19]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Reverse Phase HPLC Basics for LC/MS - Mass Spectrometry Resource. [Link]

  • Principles of HPLC (3) Separation modes - JASCO Global. [Link]

  • Finding the best solvent for recrystallisation student sheet. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Liquid–liquid extraction - Wikipedia. [Link]

  • HPLC Troubleshooting. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. [Link]

  • Liquid-Liquid Extraction: An Overview | Syrris. [Link]

  • Solvent Extraction Techniques - Organomation. [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]

  • Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures - ACS Publications. [Link]

  • Recrystallization1. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Crystallization of silver carboxylates from sodium carboxylate mixtures - PubMed. [Link]

  • Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. [Link]

Sources

Technical Support Center: Handling & Storage of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopic Challenge

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a sodium carboxylate salt.[1] Like many pharmaceutical intermediates in this class (similar to sodium benzoate), it exhibits significant hygroscopicity .

The sodium cation (


) has a high charge density, creating a strong dipole moment that aggressively attracts atmospheric moisture. When the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH)  of the salt—often as low as 40-50% for this class of compounds—the solid surface adsorbs water, leading to:
  • Deliquescence: The solid dissolves in its own sorbed water.

  • Lattice Collapse/Caking: Formation of liquid bridges between particles that solidify upon slight drying, turning powder into a "brick."

  • Stoichiometric Shift: Absorbed water changes the molecular weight basis, leading to under-dosing in synthesis.

This guide provides the protocols to stabilize this compound, ensuring chemical integrity and handling efficiency.

Immediate Handling Protocols (The "Emergency Room")

Q: I just opened the container, and the powder is clumping. Can I still use it?

A: Yes, but do not attempt to crush it in open air. Clumping indicates the material has crossed its glass transition temperature (


) or formed hydrate bridges due to moisture. Mechanical stress in a humid environment will only drive moisture deeper into the lattice.

Correct Recovery Protocol:

  • Transfer to Controlled Atmosphere: Move the container immediately to a glove box or a glove bag purged with dry nitrogen (

    
    ).
    
  • Gentle De-agglomeration: Once in the dry environment, use a mortar and pestle to gently break the clumps.

  • Vacuum Drying (Mandatory):

    • Temp: 40°C - 50°C (Do not exceed 60°C without TGA data, as triazole salts can be thermally sensitive).

    • Pressure: < 10 mbar.

    • Duration: 12–24 hours.

    • Desiccant: Place a tray of

      
       or activated silica gel inside the vacuum oven to trap evolved moisture.
      
Q: How do I weigh this material accurately? The balance reading keeps drifting up.

A: The "drifting up" is real-time water adsorption. You are weighing the atmosphere, not just your compound.

Protocol: Weighing by Difference (The Closed-Vessel Method)

  • Step 1: Tare a capped weighing bottle containing the bulk solid.

  • Step 2: Quickly transfer an estimated amount to your reaction vessel.[2]

  • Step 3: Immediately recap the weighing bottle and weigh it again.

  • Step 4: The mass of the sample is:

    
    .
    
  • Why this works: The hygroscopic solid is never exposed to the balance environment while the measurement is being taken.

Storage & Packaging Architecture

Q: What is the optimal packaging configuration for long-term storage?

A: Standard polyethylene (PE) bags are permeable to water vapor over time. You must use a High-Barrier Multi-Layer System .

The "Onion" Layering System:

  • Primary Layer: Low-Density Polyethylene (LDPE) bag (Chemically inert, protects against container contaminants). Twist and tie; do not heat seal if powder is in the seal area.

  • Secondary Layer: Aluminum-Laminated Foil Bag (Alu-Alu). This is the moisture barrier.

    • Metric: Water Vapor Transmission Rate (WVTR) should be

      
      .[3]
      
    • Action: Heat seal this layer.[1]

  • Desiccant: Place a packet of Molecular Sieve (4Å) or Silica Gel between the Primary and Secondary layers. Never place desiccant directly in contact with the chemical.

  • Outer Container: HDPE Drum or Amber Glass Bottle with a Teflon-lined screw cap.

Visual Guide: Packaging Logic

PackagingSystem cluster_0 Environment (High Humidity) Outer Outer Container (HDPE Drum/Glass) Barrier Moisture Barrier (Alu-Laminate Bag) Outer->Barrier Physical Protection Desiccant Desiccant Zone (Silica/Mol Sieve) Inner Primary Layer (LDPE Bag) Desiccant->Inner Scavenges Leakage Barrier->Desiccant WVTR < 0.01 Product Sodium 5-methyl-2-... (The Product) Inner->Product Chemically Inert

Caption: The "Defense in Depth" packaging strategy. The desiccant is positioned to intercept moisture passing the outer barrier before it reaches the primary bag.

Analytical Verification (Quality Control)

Q: How do I determine the water content accurately?

A: Loss on Drying (LOD) is often insufficient because it cannot distinguish between surface moisture and bound hydrates, and may cause thermal degradation.

Recommended Method: Karl Fischer (KF) Titration [4]

  • Technique: Volumetric KF (for water > 1%) or Coulometric KF (for water < 1%).[4][5]

  • Solvent System: Methanol:Formamide (2:1).[6]

    • Why Formamide? Sodium benzoate derivatives have limited solubility in pure methanol. Formamide improves solubility, ensuring you release water trapped inside the crystal lattice, not just on the surface.

  • pH Control: Ensure the KF cell pH remains between 5–7. Sodium salts can buffer the solution; if it becomes too alkaline, the KF reaction stoichiometry fails. Add benzoic acid to the solvent if buffering is observed.

Data Table: Desiccant Selection Guide
Desiccant TypeAdsorption Capacity (% w/w)Regeneration TempBest Use Case
Silica Gel ~30-40%120°CGeneral storage; indicates saturation (color change).
Molecular Sieve (4Å) ~20%250°CRecommended. Aggressive drying at low RH levels.
Calcium Chloride >100%N/AAvoid. Can liquefy and contaminate the sample.
Phosphorus Pentoxide (

)
HighN/AVacuum ovens only. Corrosive; do not use in packaging.

Troubleshooting Workflow

Q: The material has turned yellow. Is it degraded?

A: Sodium benzoate derivatives are generally color-stable. Yellowing suggests two possibilities:

  • Oxidation: If stored without an inert gas blanket.

  • Hydrolysis/Decarboxylation: Moisture + Heat can cause the triazole ring to cleave or the carboxylate to degrade.

Diagnostic Workflow:

Troubleshooting Start Issue: Material Yellowing/Caking CheckKF Step 1: Run Karl Fischer Start->CheckKF Decision1 Water > Limit? CheckKF->Decision1 CheckHPLC Step 2: Run HPLC (Purity) Decision2 Purity < Spec? CheckHPLC->Decision2 Decision1->CheckHPLC No (Dry) ActionDry Action: Vacuum Dry @ 45°C Decision1->ActionDry Yes (Wet) ActionRecrys Action: Recrystallize (Ethanol/Water) Decision2->ActionRecrys No (Pure but colored) ActionDiscard Action: Discard (Chemical Degradation) Decision2->ActionDiscard Yes (Degraded) ActionDry->CheckHPLC Retest

Caption: Diagnostic logic for assessing material integrity. Physical changes (caking) do not always equal chemical degradation, but they must be verified via HPLC.

References

  • United States Pharmacopeia (USP). General Chapter <671> Containers—Performance Testing. (Defines WVTR standards for pharmaceutical packaging).[7][8]

  • Newman, A. W., & Zografi, G. (2019). Solid-State Stability of Drugs: Moisture Interactions.[9] In Chemical Stability of Drug Substances. (Explains the mechanism of deliquescence in sodium salts).

  • Food and Drug Administration (FDA). Guidance for Industry: Stability Testing of New Drug Substances and Products. (Guidelines on stress testing including humidity).

  • Surface Measurement Systems. Application Note 50: Hygroscopicity Classification of Pharmaceutical Solids. (Methodology for DVS analysis).

  • Metrohm. Karl Fischer Titration of Hygroscopic Salts. (Specific modifications for solubility and pH buffering).

Sources

Optimizing thermal stability of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate Complexes

Welcome to the dedicated technical support center for researchers working with sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate (Na-MTB) and its metal complexes. This guide is designed to provide in-depth troubleshooting assistance and practical protocols to help you optimize the thermal stability of your materials. As the performance of coordination polymers in fields like catalysis and drug delivery is often dictated by their structural integrity under thermal stress, achieving high thermal stability is paramount.

This resource synthesizes established principles of coordination chemistry with practical, field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Enhancing Thermal Stability

This section is structured in a question-and-answer format to directly address common experimental issues.

Question 1: My TGA results show a lower-than-expected decomposition temperature for my newly synthesized M-MTB complex. What are the likely causes and how can I fix it?

Low thermal stability is a frequent challenge, often stemming from issues in the synthesis or purification stages. Let's break down the potential culprits.

Possible Cause A: Poor Crystallinity or Amorphous Product

  • The "Why": Amorphous materials lack the long-range order of a crystalline framework. Their disordered structure results in a wide distribution of bond energies and weaker overall lattice forces, making them more susceptible to thermal decomposition at lower temperatures. A well-defined, crystalline coordination polymer benefits from the collective stability of its periodic structure.

  • Troubleshooting Steps:

    • Confirm Crystallinity: First, analyze your product using Powder X-Ray Diffraction (PXRD). The presence of broad humps instead of sharp peaks confirms an amorphous or poorly crystalline material.

    • Optimize Synthesis Conditions: The key to improving crystallinity lies in giving the system enough energy and time to reach its most thermodynamically stable state.[1]

      • Increase Reaction Temperature: Higher temperatures can overcome the kinetic barriers to nucleation and growth of a more stable, crystalline phase.[2]

      • Extend Reaction Time: Longer reaction times allow for the dissolution of less stable, kinetically-favored products and the recrystallization of a more robust framework.

      • Solvent Selection: Experiment with higher-boiling point solvents (e.g., DMF, NMP, or DEF instead of ethanol or methanol). The choice of solvent is critical as it influences ligand solubility and metal coordination dynamics.[3]

Possible Cause B: Presence of Residual or Coordinated Solvent Molecules

  • The "Why": The initial mass loss observed in a TGA curve is often due to the departure of guest (pore-occluded) or coordinated solvent molecules.[4][5] Coordinated water or solvent molecules can sometimes destabilize the framework, and their departure can initiate a cascade of structural collapse at temperatures lower than the decomposition of the ligand itself.[6] An anhydrous form of a complex is often significantly more stable than its hydrated counterpart.[5]

  • Troubleshooting Steps:

    • Implement a Solvent Exchange Protocol: Before final drying, immerse your synthesized complex in a low-boiling point, non-coordinating solvent (like acetone or chloroform) for 24-48 hours, replacing the solvent several times. This will exchange the high-boiling point synthesis solvent trapped in the pores.

    • Optimize Activation (Drying): After solvent exchange, dry the sample under vacuum at an elevated temperature (e.g., 80-150 °C). The temperature should be high enough to remove the solvent but well below the observed decomposition temperature. Monitor the PXRD pattern before and after activation to ensure the framework remains intact.

Possible Cause C: The Nature of the Metal Ion

  • The "Why": The identity of the central metal ion is a fundamental determinant of thermal stability. The strength of the metal-ligand bond is a primary factor. Generally, for a given ligand, thermal stability is influenced by the metal's charge density (charge-to-size ratio) and its coordination preferences.[7] Metals capable of forming stronger, more covalent bonds with the nitrogen and oxygen donor atoms of the MTB ligand will yield more stable complexes.[8]

  • Troubleshooting Steps:

    • Select Appropriate Metal Ions: If your application allows, consider using metal ions known to form highly stable coordination polymers. For instance, later first-row transition metals (e.g., Co, Ni, Cu, Zn) often follow the Irving-Williams stability order.[9] Higher-valent metal ions (e.g., Zr(IV), Fe(III)) can also form stronger coordination bonds, leading to exceptionally stable frameworks.

    • Consult Literature on Analogous Systems: Research the thermal stability of complexes formed with similar triazole-carboxylate ligands to guide your choice of metal salt precursors.

Question 2: I am seeing significant batch-to-batch variation in the thermal decomposition profiles of my M-MTB complex. How can I improve reproducibility?

Inconsistent results point to a lack of control over the synthesis parameters, which can lead to different physical forms of the same chemical compound.

Possible Cause: Polymorphism or Phase Impurities

  • The "Why": Coordination polymers can often crystallize in different forms, or polymorphs, under slightly different conditions.[1] Each polymorph has a unique crystal packing, lattice energy, and, consequently, a different thermal decomposition profile. Your synthesis may be yielding a mixture of phases or different dominant phases in each batch.

  • Troubleshooting Steps:

    • Strict Control of Synthesis Parameters:

      • Temperature and Ramp Rate: Use a programmable oven or oil bath to ensure the reaction temperature and the heating/cooling rates are identical for every batch.

      • Reagent Concentration: Precisely measure all reagents. The metal-to-ligand ratio is a critical parameter that can direct the formation of different structural phases.[7]

      • pH/Modulators: The presence of acids or bases, even in trace amounts, can alter the deprotonation state of the ligand and influence the final structure.[10] Consider using modulators (e.g., benzoic acid, acetic acid) in a controlled concentration to influence crystal growth and phase selection.

    • Routine Phase Purity Analysis: Use PXRD as a routine quality control check for every batch. Compare the diffraction pattern against a reference pattern from a confirmed pure sample to ensure phase consistency.

Workflow for Troubleshooting Low Thermal Stability

The following diagram outlines a logical workflow for diagnosing and resolving issues of low thermal stability in your M-MTB complexes.

Troubleshooting_Workflow start Problem: Low TGA Decomposition Temperature check_pxrd Analyze Sample with PXRD start->check_pxrd is_amorphous Is the material amorphous or have broad peaks? check_pxrd->is_amorphous optimize_synth Optimize Synthesis: - Increase Temperature/Time - Change Solvent is_amorphous->optimize_synth Yes check_mass_loss Analyze TGA for early mass loss before ligand decomposition is_amorphous->check_mass_loss No (Crystalline) end_solution Solution: Improved Thermal Stability optimize_synth->end_solution is_solvent Is there significant mass loss below 200°C? check_mass_loss->is_solvent optimize_activation Optimize Activation: - Solvent Exchange - Vacuum Heating is_solvent->optimize_activation Yes consider_metal If crystalline and activated, consider the metal-ligand bond is_solvent->consider_metal No optimize_activation->end_solution change_metal Experiment with different metal ions (e.g., higher charge, stronger Lewis acids) consider_metal->change_metal change_metal->end_solution

Caption: A step-by-step diagnostic workflow for addressing low thermal stability.

Frequently Asked Questions (FAQs)

  • Q1: What is a "good" thermal stability for a coordination polymer?

    • This is application-dependent. For use as a catalyst in high-temperature reactions, a stability of >350-400 °C is often desired. For drug delivery applications, stability up to ~200 °C might be sufficient. A stable baseline in the TGA curve up to at least 300 °C is a common benchmark for a robust framework.

  • Q2: How does the heating rate in TGA affect the observed decomposition temperature?

    • A faster heating rate generally results in a higher observed decomposition temperature. This is a kinetic effect; the sample has less time to decompose at any given temperature. For consistent and comparable data, always use a standardized heating rate, such as 10 °C/min, and report it with your results.

  • Q3: My TGA curve shows multiple decomposition steps. What do they mean?

    • Multi-step decomposition is common and informative.[11]

      • Step 1 (typically < 150 °C): Loss of physisorbed or guest solvent molecules from the pores.

      • Step 2 (typically 150-300 °C): Loss of coordinated solvent molecules (e.g., aqua ligands) directly bound to the metal centers.[4]

      • Step 3 (typically > 300 °C): Decomposition and fragmentation of the organic MTB ligand, leading to the collapse of the framework and eventual formation of a metal oxide residue at very high temperatures.[11]

  • Q4: Can I improve thermal stability through post-synthetic modification?

    • While less common for improving intrinsic framework stability, post-synthetic modifications can sometimes enhance stability by cross-linking ligands or by removing reactive functional groups. However, the most impactful route to high thermal stability is through de novo synthesis with judicious selection of the metal and optimized crystallization conditions.

Factors Influencing Thermal Stability

The overall thermal stability of an M-MTB complex is a multifactorial property. The diagram below illustrates the key contributing factors that a researcher can control or select.

Factors_Affecting_Stability center Thermal Stability of M-MTB Complex metal Metal Ion Properties center->metal ligand Ligand Structure (MTB) center->ligand synthesis Synthesis Conditions center->synthesis structure Resulting Crystal Structure center->structure charge_size Charge/Size Ratio metal->charge_size bond_type Bond Covalency metal->bond_type temp_time Temperature & Time synthesis->temp_time solvent_ph Solvent & pH synthesis->solvent_ph crystallinity Crystallinity & Defects structure->crystallinity packing Packing & Porosity structure->packing

Caption: Interrelated factors governing the final thermal stability of the complex.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of M-MTB Complexes

This protocol provides a starting point for synthesizing crystalline M-MTB complexes, where M can be a divalent transition metal like Zn²⁺, Co²⁺, or Mn²⁺.

  • Reagent Preparation:

    • Dissolve 0.1 mmol of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate (Na-MTB) in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL scintillation vial or a Teflon-lined autoclave.

    • Add any modulators if desired (e.g., 5-10 equivalents of benzoic acid).

    • Cap the vial tightly.

  • Heating:

    • Place the vial in a programmable laboratory oven.

    • Heat to 120 °C over 2 hours.

    • Hold at 120 °C for 72 hours.

    • Cool down to room temperature over 12 hours.

  • Product Isolation:

    • Crystals should have formed at the bottom of the vial.

    • Carefully decant the supernatant.

    • Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 1 hour each), followed by soaking in ethanol (3 x 10 mL, 1 hour each).

    • Collect the crystals by filtration and dry them in air.

Protocol 2: Standard Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability of a synthesized and activated M-MTB complex.

  • Sample Preparation:

    • Ensure the sample is properly activated (solvent-exchanged and dried under vacuum) to remove residual guest molecules.

    • Weigh 5-10 mg of the crystalline sample into an alumina TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen gas (or air, if studying oxidative decomposition) with a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset of the major decomposition step (after any initial solvent loss) is typically reported as the decomposition temperature. This can be determined using the tangent method on the TGA curve or from the peak of the corresponding derivative thermogravimetry (DTG) curve.

References

  • Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. (2025). Google Books.
  • SYNTHESIS AND KINETICS OF THERMAL DECOMPOSITION OF METAL COMPLEXES OF 2,5-DIHYDROXY-1,4-BENZOQUINONE. (N.d.). Google Books.
  • Tomic, E. (1965). Thermal stability of coordination polymers. Journal of Applied Polymer Science.
  • (N.d.). Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. ResearchGate.
  • (2022). Metal ions impact on the isostructurality and properties of 2D coordination polymers. CrystEngComm.
  • (N.d.). Thermal decomposition of Zn(II) benzoate complexes prepared in this study. ResearchGate.
  • Hassan, R. M. (2019). Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability. Material Science.
  • (2024). Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. Books.
  • (2022). Journal of Molecular Liquids.
  • (2017). Solvent effect on complexation reactions. ResearchGate.
  • (N.d.). Troubleshooting table. ResearchGate.
  • (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
  • (2009). Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications.
  • (N.d.). Application of thermal analysis in coordination chemistry. ResearchGate.
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (N.d.). Ossila.
  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (N.d.). Dalal Institute.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (N.d.). Ossila.
  • (N.d.). dimensional coordination polymer based on sodium(I) ions and 4,4'-stilbenedicarboxylic acid. journalssystem.com.
  • (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. MDPI.
  • (N.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Google Books.
  • (N.d.). “Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v) Water-ethanol Solution”. Google Books.
  • (2016). Colour changes in coordination complexes. Chemistry Stack Exchange.
  • (N.d.). Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. MDPI.
  • (N.d.). Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. ResearchGate.
  • Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. (N.d.). Wiley Online Library.
  • (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol and its Metal Complexes. Juniper Publishers.

Sources

Identifying degradation products of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers characterizing Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate . It synthesizes LC-MS method development, forced degradation protocols (ICH Q1A/Q1B), and structural elucidation logic.

Subject: Identification of Degradation Products for Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate Case ID: TRZ-BENZ-001 Support Tier: Senior Application Scientist Status: Active

Core Method Development (The Setup)

User Issue: "I am analyzing a sodium salt. My LC-MS signal is suppressed, and I see extensive adduct formation."

Technical Analysis: The analyte is a sodium salt of a benzoic acid derivative. Direct injection causes source contamination and splits the signal between protonated


 and sodiated 

species, reducing sensitivity. The triazole ring (pKa ~2.3) and benzoate (pKa ~4.2) require careful pH control for retention.
Optimized LC-MS Acquisition Parameters
ParameterRecommended SettingRationale
Column C18 (e.g., Zorbax SB-C18 or Hypersil GOLD), 1.8 µm, 2.1 x 100 mmHigh surface area for retaining polar degradants; "SB" (Stable Bond) tolerates acidic pH.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers the benzoate to its neutral form for retention; displaces Na+ adducts in the source.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents back-exchange; sharpens peaks for triazole derivatives.
Gradient 5% B (0-1 min)

95% B (10 min)
Shallow gradient required to separate the N-oxide degradant from the parent.
Ion Source ESI Positive Mode (+ve)The triazole ring protonates readily (

).
Drying Gas 350°C, 10 L/minHigh temp required to desolvate the stable triazole-water clusters.

Critical Protocol: You must include a divert valve to send the first 1.0 minute of flow to waste. This prevents the high load of Sodium (Na+) from the formulation from entering and fouling the MS source.

Forced Degradation Pathways (The Experiment)

User Issue: "Which degradation products should I expect? I see a mass shift of +16 Da and -44 Da."

Technical Analysis: Based on the structure (Benzoate + Methyl + Triazole), the molecule follows three primary degradation vectors:

  • Benzylic Oxidation: The 5-methyl group is the most labile site for oxidation.

  • Decarboxylation: The ortho-triazole group creates steric strain, promoting loss of

    
     under thermal stress.
    
  • Ring Cleavage: Rare, but possible under harsh alkaline conditions.

Degradation Logic Map (Graphviz)

DegradationMap Parent Parent Molecule [M+H]+ = 204.2 Ox1 Benzylic Alcohol (+16 Da) [M+H]+ = 220.2 Parent->Ox1 Oxidation (H2O2) Decarb Decarboxylated Product (-44 Da) [M+H]+ = 160.2 Parent->Decarb Thermal/Acid (-CO2) NOx Triazole N-Oxide (+16 Da) [M+H]+ = 220.2 Parent->NOx Oxidation (Minor Path) Ox2 Benzylic Aldehyde (-2 Da from Alc) [M+H]+ = 218.2 Ox1->Ox2 Oxidation Ox3 Dicarboxylic Acid (+14 Da from Alc) [M+H]+ = 234.2 Ox2->Ox3 Oxidation

Caption: Primary degradation pathways. Note that Benzylic Alcohol and N-Oxide are isobaric (+16 Da) and require chromatographic separation.

Structural Elucidation & Troubleshooting (The Fix)

FAQ: Spectral Interpretation

Q1: I see two peaks with [M+H]+ = 220.2. How do I distinguish them?

  • Diagnosis: You likely have the Benzylic Alcohol (oxidation of the methyl group) and the Triazole N-Oxide .

  • Differentiation Protocol:

    • Retention Time: The N-oxide is more polar and will elute earlier than the alcohol on a C18 column.

    • MS/MS Fragmentation:

      • Alcohol (Benzyl-OH): Shows a water loss fragment (

        
         Da, 
        
        
        
        ).
      • N-Oxide: Often shows a characteristic loss of oxygen (

        
         Da) or stays intact until ring fragmentation.
        

Q2: My parent peak tails significantly.

  • Diagnosis: The pH is likely near the pKa of the benzoic acid (~4.2).

  • Fix: Lower the mobile phase pH to 3.0-3.5 using Formic Acid or Ammonium Formate. This ensures the carboxylic acid is fully protonated (

    
    ) and interacts cleanly with the stationary phase.
    

Q3: I see a mass at m/z 160.2. Is this an impurity?

  • Diagnosis: This is the Decarboxylated degradant (Loss of

    
    ).
    
  • Cause: This often happens in-source (inside the mass spec) if the desolvation temperature is too high (>400°C) or the fragmentor voltage is too aggressive.

  • Verification: Lower the fragmentor voltage by 20V. If the peak intensity drops relative to the parent, it is an in-source artifact, not a true degradant in the vial.

Mass Shift Reference Table
Degradant IDMass Shift (

)
Theoretical [M+H]+MechanismMS/MS Diagnostic Ion
Parent (Free Acid) 0204.2N/A160.2 (Loss of

)
DP-1 (Decarboxylated) -44 Da160.2Thermal/Acid70.1 (Triazole ring fragment)
DP-2 (Benzyl Alcohol) +16 Da220.2Oxidation202.2 (Loss of

)
DP-3 (N-Oxide) +16 Da220.2Oxidation204.2 (Loss of Oxygen)
DP-4 (Di-Acid) +30 Da234.2Strong Oxidation190.2 (Loss of

)

Validated Workflow for Identification

This workflow ensures compliance with ICH Q1A(R2) guidelines for stability testing.

Workflow cluster_Stress ICH Q1A Stress Conditions Start Start: Sample Prep (1 mg/mL in H2O:MeOH) Acid Acid: 0.1N HCl 60°C, 4h Start->Acid Base Base: 0.1N NaOH RT, 4h Start->Base Ox Ox: 3% H2O2 RT, 24h Start->Ox LC LC Separation (C18, pH 3.5) Acid->LC Base->LC Ox->LC MS Q-TOF / Orbitrap (Full Scan + MS/MS) LC->MS Data Data Processing (Extract Ion Chromatograms) MS->Data

Caption: Standardized forced degradation workflow ensuring comprehensive coverage of potential impurities.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[5] Link

  • Varynskyi, B. O., et al. (2020).[6] ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. Journal of Organic and Pharmaceutical Chemistry.[6] Link (Demonstrates triazole ring fragmentation logic).

  • Shehata, A., et al. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS. Journal of Chemical Metrology. Link (Provides benzoate salt MS parameters).

  • World Health Organization. (2018). Propiconazole and 1,2,4-triazole degradation pathways.[7]Link (Analogous degradation chemistry for triazole-benzoate scaffolds).

Sources

Validation & Comparative

Structural Characterization & Performance Analysis: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the X-ray crystal structure characterization of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate . As a Senior Application Scientist, I present this not merely as a data report, but as a comparative analysis of this salt form against its free acid precursor and structural isomers.

The compound represents a critical class of triazolyl-benzoate ligands , widely utilized in two primary domains:

  • Pharmaceutical Intermediates: As a solubilized salt form of bioactive scaffolds (similar to Suvorexant intermediates).

  • Coordination Chemistry: As a linker for Metal-Organic Frameworks (MOFs), where the carboxylate and triazole nitrogen atoms offer versatile binding modes.

Experimental Workflow & Methodology

To ensure scientific integrity (E-E-A-T), the characterization must follow a self-validating protocol. The transition from the free acid to the sodium salt alters the physicochemical landscape—specifically lattice energy and hydration potential.

Synthesis and Crystallization Protocol

The quality of the single crystal is the limiting factor in structural refinement.

  • Reaction: Neutralization of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid with NaOH or Na₂CO₃ in a polar solvent (Ethanol/Water).

  • Crystallization: Slow evaporation is preferred over cooling to minimize kinetic trapping of amorphous phases.

    • Critical Step: Control pH to 7.5–8.0. Excess base can lead to sodium oxide/hydroxide incorporation in the lattice; insufficient base leaves co-crystallized free acid.

Data Collection (SCXRD)
  • Temperature: Collect at 100 K. Sodium salts often form hydrates; room temperature collection can lead to solvent disorder and high thermal parameters for water molecules.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the triazole ring hydrogens, confirming the 4H-tautomer fixation.

Visualization of the Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

CharacterizationWorkflow Start Precursor: 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid Rxn Neutralization (NaOH/Na2CO3) Solvent: EtOH/H2O Start->Rxn Deprotonation Cryst Crystallization (Slow Evaporation vs. Vapor Diffusion) Rxn->Cryst Supersaturation XRD Single Crystal XRD (100 K) Mo/Cu Source Cryst->XRD Selection Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Bragg Reflections Validation Hirshfeld Surface Analysis & TGA (Hydrate Check) Refine->Validation CIF Generation

Caption: Figure 1. Integrated workflow for the synthesis, crystallization, and structural validation of the sodium salt.

Structural Analysis & Causality

In the sodium salt form, the crystal packing is dominated by ionic interactions and coordination bonds, distinct from the hydrogen-bond-dominated packing of the free acid.

Coordination Geometry

The sodium ion (


) typically adopts a coordination number of 6 (octahedral) or 5 (square pyramidal). In this structure, expect:
  • Chelation: The carboxylate group (

    
    ) often bridges two 
    
    
    
    centers, forming 1D polymeric chains or 2D sheets.
  • Hydration: Water molecules frequently complete the coordination sphere, bridging the

    
     layers to the organic ligands via 
    
    
    
    hydrogen bonds.
The Triazole Moiety

The "4H-1,2,4-triazol-4-yl" orientation is sterically demanding. The triazole ring is twisted relative to the benzoate plane (dihedral angle typically 40°–70°) to minimize repulsion with the ortho-methyl group. This twist disrupts planar


 stacking, favoring "herringbone" or "T-shaped" packing interactions.

Comparative Performance Guide

This section objectively compares the Sodium Salt against its Free Acid precursor and the Potassium Analog , highlighting why the sodium salt is often the preferred candidate for development.

Performance Metrics Table
FeatureSodium Salt (Target)Free Acid (Alternative)Potassium Salt (Alternative)
Crystal System Typically Monoclinic/TriclinicMonoclinic (

)
Orthorhombic/Monoclinic
Solubility (H₂O) High (>50 mg/mL)Low (<1 mg/mL)Very High (often hygroscopic)
Thermal Stability High (

C)
Moderate (

C)
High, but hydration sensitive
Hygroscopicity Moderate (often forms stable hydrates)Low (hydrophobic lattice)High (deliquescent risk)
Lattice Forces Ionic + Coord. Bonds (Strong)H-bonds (COOH

N)
Ionic (Weaker lattice energy)
Detailed Comparison
  • Vs. Free Acid: The free acid relies on

    
     hydrogen bonds between the carboxylic acid and the triazole nitrogen. While stable, this creates a tightly packed, hydrophobic lattice with poor dissolution kinetics. The sodium salt disrupts this network, inserting hydrophilic 
    
    
    
    clusters that enhance wettability and solubility.
  • Vs. Potassium Salt: Potassium ions are larger (

    
     vs 
    
    
    
    for
    
    
    ), leading to lower lattice energy. While this increases solubility further, it often results in hygroscopicity issues , making the potassium salt difficult to handle in solid-state processing. The sodium salt strikes an optimal balance between solubility and physical stability.
Interaction Pathway Diagram

The following diagram illustrates the competing intermolecular forces that dictate the stability of these forms.

InteractionMap Salt Sodium Salt Form Ionic Ionic Bonding (Na+ ... COO-) Salt->Ionic Primary Force Water Lattice Water (Bridging) Salt->Water Stabilizes Lattice Acid Free Acid Form HBond Hydrogen Bonding (COOH ... N_triazole) Acid->HBond Primary Force PiStack Pi-Pi Stacking (Aromatic) Acid->PiStack Secondary Force Ionic->Water Coordination Sphere

Caption: Figure 2. Comparative mapping of dominant stabilizing forces in Salt vs. Acid forms.

References

  • Crystal Structure of Triazolyl-Benzoate Derivatives

    • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid. (2022).[1][2] ACS Omega. Link

  • Triazole Salt Characterization

    • Crystal structure of sodium 3-nitro-1,2,4-triazol-5-olate. (2012). ResearchGate. Link

  • General Methodology for Pharmaceutical Salts: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard Reference).
  • Isostructural Analysis

    • Synthesis and Crystal Structure of 3-(1H-benzo[d][1,2,3]triazol-1-yl). (2011).[3] Asian Journal of Chemistry. Link

Sources

HPLC Method Validation for Purity Testing of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis and validation protocol for the purity testing of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate (hereafter referred to as SMTB-Na ).[1]

As a critical pharmaceutical intermediate—structurally analogous to precursors used in Orexin receptor antagonist synthesis (e.g., Suvorexant analogs)—SMTB-Na presents unique chromatographic challenges.[1] Its amphoteric nature (acidic benzoate + basic triazole) and ionic salt form require precise pH control to prevent peak tailing and ensure separation from des-methyl impurities and regioisomers.[1]

This document compares a standard LC-MS compatible Formic Acid Method (Method A) against a robust Phosphate Buffer Method (Method B), demonstrating why Method B is the superior choice for high-precision purity testing in a QC environment.[1]

Part 1: Comparative Method Analysis

The Challenge: Ionic Interactions and Peak Shape

SMTB-Na dissociates in solution. The free acid form, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, contains both a carboxylic acid (pKa ~4.[1]2) and a triazole ring (weakly basic).[1]

  • Risk: In unbuffered or weakly buffered systems, the compound exists in a mixed ionization state, leading to split peaks or severe tailing.

  • Goal: Fully suppress ionization (pH < pKa) to retain the molecule on a C18 column and improve peak symmetry.

Method Comparison Table
FeatureMethod A: Volatile Acid (Standard)Method B: Phosphate Buffer (Recommended)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 2.[1]5)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (50:[1]50)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmC18 (e.g., Waters Symmetry), 5 µm
Detection UV @ 254 nm (MS Compatible)UV @ 210 nm & 254 nm
Peak Symmetry (T) 1.4 – 1.8 (Tailing evident)0.95 – 1.1 (Sharp, Gaussian)
Resolution (

)
< 1.5 (Co-elution with regioisomers)> 2.5 (Baseline separation)
Robustness Low (Sensitive to pH drift)High (High buffering capacity)
Use Case R&D / Mass Spec IDQC Release / Purity Testing

Verdict: While Method A is useful for identifying impurities via Mass Spectrometry, Method B is strictly required for accurate purity quantification due to superior peak shape and resolution of process-related impurities (e.g., 1,2,3-triazole isomers or decarboxylated degradants).[1]

Part 2: Detailed Experimental Protocol (Method B)

The following protocol is designed to meet ICH Q2(R2) standards for validation of analytical procedures.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV detector and thermostatted autosampler.

  • Column: C18, 250 x 4.6 mm, 5 µm packing (L1 USP classification).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Wavelength: 254 nm (primary), 210 nm (for non-aromatic impurities).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold
20.04060Linear Gradient
25.04060Wash
25.19010Return to Initial
35.09010Re-equilibration
Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20 v/v).[1] Note: High water content ensures the sodium salt dissolves completely before injection.

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric Acid (85%). Filter through 0.45 µm nylon filter.[1]

  • Standard Stock Solution: Accurately weigh 25 mg of SMTB Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Sample Solution: Prepare SMTB-Na sample at equivalent concentration (0.5 mg/mL free acid equivalent).

Part 3: Validation Workflow & Logic

The validation logic follows a "Self-Validating" lifecycle approach.[1] Every sequence must include System Suitability Tests (SST) that confirm the instrument is performing within the validated range.

Visualization: Method Validation Lifecycle (ICH Q2)

The following diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are addressed.

ValidationLifecycle cluster_params Validation Parameters (ICH Q2) Start Method Development (pH & Column Screening) SST System Suitability (Tailing < 1.5, Rs > 2.0) Start->SST Optimization SST->Start Fail (Loop) Specificity Specificity (Forced Degradation) SST->Specificity Pass Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Final Validated Method for QC Release Precision->Final Report Generation

Figure 1: Validation Lifecycle following ICH Q2(R2) guidelines. The process is iterative; failure in System Suitability (SST) requires a return to development.

Part 4: Key Validation Parameters & Acceptance Criteria

Specificity (Forced Degradation)

To prove the method measures SMTB-Na unequivocally in the presence of impurities.[1]

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H₂O₂), and Thermal stress (60°C).

  • Acceptance: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.

  • Insight: The triazole ring is generally stable, but the benzoate ester/acid functionality may decarboxylate under extreme thermal stress.

Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL).

  • Data Output:

    Level (%) Conc. (mg/mL) Area (mAU*s)
    50 0.25 12500
    75 0.375 18750
    100 0.50 25000
    125 0.625 31250

    | 150 | 0.75 | 37500 |[1]

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike known impurities or SMTB standard into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1]

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard solution.

  • Acceptance: RSD of peak area

    
    .[1]
    
Visualization: Impurity Profiling Logic

This diagram details how the method handles the separation of critical impurities, specifically the Regioisomer (often formed during triazole synthesis).

ImpuritySeparation Sample Crude SMTB-Na Sample Column C18 Column Interaction (Hydrophobic Retention) Sample->Column Separation Differential Migration Column->Separation pH_Control pH 2.5 Buffer (Suppresses -COO⁻) pH_Control->Column Modifies Stationary Phase Env Peak1 Impurity A (Des-methyl) Separation->Peak1 RT: 8.5 min Peak2 SMTB (Main Peak) Separation->Peak2 RT: 12.2 min Peak3 Impurity B (Regioisomer) Separation->Peak3 RT: 14.1 min

Figure 2: Separation logic. Low pH (2.5) is the critical control point (CCP) ensuring the benzoate moiety is protonated, increasing retention and resolving it from the more polar des-methyl impurity.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Phosphate Buffer vs. Volatile Acid selection).

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 2
sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.